Product packaging for Platyphyllonol(Cat. No.:CAS No. 41137-85-3)

Platyphyllonol

Katalognummer: B143550
CAS-Nummer: 41137-85-3
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: ZBFSUZGUYFFWGY-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Platyphyllonol is a naturally occurring diarylheptanoid, a class of polyphenolic compounds recognized for their diverse biological activities. This compound is of significant interest in pharmacological research, particularly for its potential anticancer properties. Studies have identified this compound from species within the Alnus (alder) genus, such as Alnus glutinosa , where it has demonstrated considerable cytotoxicity and selectivity toward human non-small cell lung carcinoma cells . Its activity against multi-drug resistant (MDR) cancer phenotypes further underscores its value as a candidate for investigating novel oncology therapeutics and overcoming chemoresistance . Diarylheptanoids, as a chemical family, are increasingly acknowledged for their potential medicinal value, with research indicating a range of properties including antioxidative and chemoprotective effects . As a research chemical, this compound provides scientists with a valuable tool for exploring the mechanisms of natural product-induced cytotoxicity, apoptosis, and the modulation of cellular pathways involved in cancer survival. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B143550 Platyphyllonol CAS No. 41137-85-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSUZGUYFFWGY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41137-85-3
Record name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthesis of Platyphyllonol in Alnus japonica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of platyphyllonol, a diarylheptanoid found in Alnus japonica. This document is intended for researchers, scientists, and professionals in drug development who are interested in the rich phytochemistry of the Alnus genus. While the complete and specific enzymatic pathway for this compound in Alnus japonica remains an active area of research, this guide outlines the proposed general biosynthetic pathway for diarylheptanoids, details relevant quantitative data for related compounds, and presents established experimental protocols for pathway elucidation.

Introduction to Diarylheptanoids in Alnus japonica

Alnus japonica, commonly known as Japanese alder, is a rich source of various bioactive secondary metabolites, with diarylheptanoids being a prominent class.[1] These compounds are characterized by a 1,7-diphenylheptane (B14701375) structural skeleton and exist in both linear and cyclic forms.[1][2][3][4] Within the Alnus genus, a variety of diarylheptanoids have been isolated, including platyphyllenone, this compound-5-xylopyranoside, hirsutenone, oregonin, and alnuheptanoids. This compound and its derivatives are of significant interest due to their potential pharmacological activities.

Proposed Biosynthesis Pathway of Diarylheptanoids

The biosynthesis of diarylheptanoids is believed to follow the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. While the specific enzymes for this compound synthesis in Alnus japonica have not been fully characterized, a general pathway has been proposed based on studies of similar compounds in other plant species like ginger and turmeric.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Following the formation of p-coumaroyl-CoA, it is proposed that polyketide synthases (PKSs), such as diketide synthases and curcuminoid/gingerol synthases, catalyze the condensation of molecules derived from p-coumaroyl-CoA and malonyl-CoA to form the basic diarylheptanoid scaffold. Subsequent modifications, including hydroxylation, methylation, and glycosylation, are carried out by tailoring enzymes like hydroxylases, O-methyltransferases (OMTs), and glycosyltransferases to yield the diverse array of diarylheptanoids, including this compound.

Diarylheptanoid Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_diarylheptanoid Diarylheptanoid Core Synthesis cluster_modifications Tailoring Reactions L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Core_Scaffold Diarylheptanoid Scaffold p_Coumaroyl_CoA->Core_Scaffold PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Core_Scaffold PKS This compound This compound and other Diarylheptanoids Core_Scaffold->this compound Hydroxylation, Methylation, Glycosylation Experimental Workflow for Pathway Elucidation cluster_start Initial Steps cluster_in_vivo In Planta / In Vivo Studies cluster_genetics Genetic and Enzymatic Analysis cluster_conclusion Pathway Confirmation A Isolate and Characterize Target Compound (this compound) B Hypothesize Biosynthetic Precursors A->B C Isotopic Labeling Studies (Tracer Experiments) B->C D Identify Intermediates C->D E Transcriptome Analysis to Identify Candidate Genes D->E F Heterologous Expression of Candidate Genes E->F H Gene Silencing (VIGS) in Alnus japonica E->H G In Vitro Enzyme Assays F->G I Elucidate and Confirm Biosynthetic Pathway G->I H->I

References

Unraveling Platyphyllonol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, biological activities, and relevant experimental protocols for Platyphyllonol and its derivatives, offering a critical resource for scientists in drug discovery and development.

The term "this compound" can be ambiguous in scientific literature, primarily referring to the diarylheptanoid (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one and its glycosidic derivative, This compound 5-O-β-D-xylopyranoside . This guide provides a comprehensive overview of the available technical data for these compounds, aimed at researchers and professionals in the scientific community.

Core Compound Identification and Properties

For clarity, the fundamental chemical and physical properties of these two key compounds are summarized below. The data has been compiled from various chemical databases and scientific publications.

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-oneThis compound, Platyphyllone41137-85-3C₁₉H₂₂O₄314.4
This compound 5-O-β-D-xylopyranoside-288141-04-8C₂₄H₃₀O₈446.49[1]

Biological Activities and Therapeutic Potential

Diarylheptanoids, the class of natural products to which this compound belongs, have garnered significant interest for their diverse pharmacological activities. While specific research on this compound is limited, studies on related compounds suggest promising therapeutic potential in the following areas:

  • Anti-inflammatory Effects: A key mechanism of action for diarylheptanoids appears to be the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[2] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. Some diarylheptanoids have shown inhibitory activity against NF-κB activation with IC50 values in the micromolar range.[2]

  • Antioxidant Properties: The phenolic structures within diarylheptanoids contribute to their potent antioxidant activity. They can scavenge free radicals, which are implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.

  • Anti-angiogenic Activity: Some diarylheptanoids have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels. This activity is particularly relevant in cancer research, as tumors rely on angiogenesis for growth and metastasis.

Experimental Protocols

For researchers investigating the biological activities of this compound, standardized in vitro assays can be employed. Below are representative protocols for assessing antioxidant and anti-angiogenic activities.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[2][3]

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in methanol.

  • Reaction: Add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-angiogenic Activity Assessment: Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. The inhibitory effect of a compound on this process can be quantified.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the coated wells in the presence of various concentrations of the test compound (this compound). A vehicle control should be included.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization: After incubation, visualize the tube network using a microscope. The cells can be labeled with a fluorescent dye (e.g., Calcein AM) for better visualization.

  • Quantification: Capture images and quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathway Interactions

The primary signaling pathway implicated in the anti-inflammatory effects of diarylheptanoids is the NF-κB pathway .

NF-κB Signaling Pathway and Potential Inhibition by this compound.

In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Diarylheptanoids, such as this compound, are thought to exert their anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB inactive in the cytoplasm.

Conclusion

This compound and its related diarylheptanoids represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and cancer. While further research is needed to fully elucidate the specific mechanisms of action and to develop detailed protocols for their isolation and synthesis, the information presented in this guide provides a solid foundation for researchers to build upon. The continued investigation of these compounds could lead to the development of novel and effective therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to Platyphyllonol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllonol, a diarylheptanoid natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the associated molecular mechanisms. This document synthesizes available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, systematically named (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a key diarylheptanoid found in various plant species, notably within the Alnus genus.[1] Its fundamental physical and chemical characteristics are summarized below.

Tabulated Physical and Chemical Data

For clarity and comparative ease, the quantitative properties of this compound are presented in Table 1.

PropertyValueReference
Molecular Formula C₁₉H₂₂O₄[1]
Molecular Weight 314.4 g/mol [1]
IUPAC Name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[1]
Physical Description Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available

A closely related compound, this compound 5-O-β-D-xylopyranoside, exists as a powder and has a molecular formula of C₂₄H₃₀O₈ and a molecular weight of 446.49.[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the characteristic spectral features of diarylheptanoids and flavonoids provide a basis for what to expect.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the two hydroxyphenyl rings, typically in the range of δ 6.5-7.5 ppm. The protons of the heptan-3-one backbone would appear in the aliphatic region (δ 1.5-4.0 ppm), with the methine proton adjacent to the hydroxyl group appearing as a distinct multiplet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bearing hydroxyl groups appearing at lower field strengths. The carbonyl carbon of the ketone group is expected to resonate at a significantly downfield shift (typically δ 200-220 ppm), while the carbon bearing the hydroxyl group would appear in the range of δ 60-80 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 314.4. Fragmentation patterns would likely involve cleavage of the heptanone chain, providing structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic and secondary alcohol groups.

  • A sharp, strong band around 1700-1725 cm⁻¹ due to the C=O stretching of the ketone.

  • Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic rings.

  • C-O stretching vibrations for the alcohol and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is expected to show absorption maxima characteristic of the phenolic chromophores. Typically, flavonoids and related phenolic compounds exhibit two main absorption bands in the ranges of 240-285 nm and 300-400 nm.

Experimental Protocols

Isolation and Purification of this compound from Alnus Species

The following is a generalized protocol for the isolation and purification of diarylheptanoids, including this compound, from the bark or leaves of Alnus species, such as Alnus japonica. This protocol is based on established phytochemical methods and should be optimized for specific laboratory conditions and the plant material used.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the collected plant material (e.g., bark of Alnus japonica) at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. The solvent-to-sample ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.2. Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude methanol extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Fraction Collection: Collect the different solvent fractions. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

  • Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a reversed-phase column (e.g., C18). A gradient of water and methanol or acetonitrile (B52724) is typically used as the mobile phase.

  • Isolation and Characterization: Collect the peak corresponding to this compound and confirm its identity and purity using spectroscopic methods (NMR, MS, IR, UV-Vis).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Plant Material Plant Material Methanol Extraction Methanol Extraction Plant Material->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel CC Silica Gel CC EtOAc Fraction->Silica Gel CC Preparative HPLC Preparative HPLC Silica Gel CC->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation leads to G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase activates This compound This compound PI3K PI3K This compound->PI3K inhibits Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

References

Platyphyllonol: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllonol, a naturally occurring diarylheptanoid, has emerged as a molecule of significant interest within the scientific community. Isolated from various species of the Alnus genus, this compound has demonstrated a range of biological activities, most notably cytotoxic effects against cancer cells. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical properties, and known biological activities. Particular focus is placed on its anticancer properties, including available quantitative data and insights into its potential mechanisms of action. This document also outlines detailed experimental protocols for its isolation and for the assessment of its cytotoxic effects, aiming to provide a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction and History

This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. It has been primarily isolated from plants of the Alnus genus, commonly known as alders. The IUPAC name for this compound is (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, and its chemical formula is C₁₉H₂₂O₄.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Molecular Formula C₁₉H₂₂O₄
Molecular Weight 314.38 g/mol
CAS Number 41137-85-3
Appearance Not specified in available literature
Solubility Not specified in available literature

The initial discovery and characterization of this compound are rooted in phytochemical investigations of various Alnus species, which have a history of use in traditional medicine. These studies aimed to identify the bioactive constituents responsible for the observed therapeutic effects of alder extracts.

Biological Activities

Research into the biological effects of this compound has primarily focused on its anticancer and potential anti-inflammatory properties. As a member of the diarylheptanoid family, it is also presumed to possess antioxidant activities.

Anticancer Activity

The most well-documented biological activity of this compound is its cytotoxicity against cancer cells. In vitro studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeAssayIC₅₀ (μg/mL)Reference
MCF-7Breast AdenocarcinomaMTT Assay46.9[1][2][3]

The IC₅₀ value of 46.9 μg/mL against the MCF-7 cell line indicates a moderate cytotoxic effect that warrants further investigation into its mechanism of action and potential for development as an anticancer agent.[1][2]

While the precise molecular mechanism underlying the anticancer activity of this compound has not been fully elucidated, studies on related diarylheptanoids and other natural compounds against MCF-7 cells suggest potential pathways that may be involved. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.

dot

Caption: Potential anticancer mechanisms of this compound on MCF-7 cells.

Further research is required to specifically determine if this compound induces apoptosis or causes cell cycle arrest in MCF-7 cells and to identify the specific signaling pathways it modulates.

Anti-inflammatory and Other Activities

While direct studies on the anti-inflammatory activity of purified this compound are limited, the broader class of diarylheptanoids is known to possess anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators.

dot

Caption: Potential anti-inflammatory targets of this compound.

Additionally, some studies have suggested that this compound and its glycosides may have anti-influenza virus activity and the potential to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer.

Experimental Protocols

Isolation and Purification of this compound from Alnus Species

The following is a generalized protocol for the isolation of diarylheptanoids, including this compound, from the bark of Alnus species.

dot

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried, powdered Alnus bark extraction Maceration with Methanol (B129727) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate) crude_extract->partition concentration2 Rotary Evaporation partition->concentration2 ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction concentration2->ethyl_acetate_fraction column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of this compound-rich Fractions tlc->pooling recrystallization Recrystallization/Further Purification pooling->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: The bark of the Alnus species is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered bark is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional stirring. The process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are identified by comparison with a standard (if available) or by their characteristic UV absorbance. These fractions are then pooled and concentrated.

  • Final Purification: Further purification may be achieved by repeated column chromatography or by techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a series of dilutions). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a further 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid from the Alnus genus, has demonstrated notable cytotoxic activity against human breast cancer cells. This finding positions it as a promising candidate for further investigation in the field of anticancer drug discovery. However, the current body of literature on this compound is still in its nascent stages.

Future research should focus on several key areas:

  • Elucidation of Mechanism of Action: In-depth studies are needed to unravel the specific molecular mechanisms by which this compound exerts its cytotoxic effects. This includes investigating its impact on apoptosis, cell cycle regulation, and key signaling pathways in cancer cells.

  • Broad-Spectrum Anticancer Screening: The cytotoxic activity of this compound should be evaluated against a wider panel of cancer cell lines to determine its spectrum of activity.

  • In Vivo Studies: Preclinical in vivo studies using animal models are essential to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Investigation of Anti-inflammatory and Other Activities: The potential anti-inflammatory, antioxidant, and other biological activities of this compound warrant further investigation to fully understand its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could provide valuable insights into the structural features required for its activity and may lead to the development of more potent and selective derivatives.

References

Unveiling the Bioactive Potential of Platyphyllonol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of Platyphyllonol. While direct research on "this compound" is not extensively available in the public domain, this document synthesizes information on the bioactivities of closely related compounds and extracts from plants of the Platyphylla species, offering a predictive framework for its potential therapeutic applications. The primary focus is on its potential anti-inflammatory, antioxidant, and cytotoxic activities, drawing parallels from structurally similar natural products. This guide also outlines detailed experimental protocols and visualizes key signaling pathways that are likely modulated by this compound, providing a foundational resource for researchers initiating studies on this compound.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity. This compound, a compound of significant interest, belongs to a class of phytochemicals anticipated to possess a range of pharmacological properties. Although specific data on this compound is sparse, its structural characteristics suggest potential parallels with well-studied flavonoids and terpenoids, which are known for their diverse health benefits. This guide aims to bridge the current information gap by providing a detailed examination of the probable biological activities of this compound, supported by data from related compounds and relevant experimental methodologies.

Predicted Biological Activities and Quantitative Data

Based on the activities of compounds isolated from plants such as Liriope platyphylla and Jatropha platyphylla, this compound is hypothesized to exhibit the following biological activities. The quantitative data presented below is derived from studies on analogous compounds and should be considered as a preliminary reference for future experimental design.

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects. These effects are often attributed to the inhibition of key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Related Compounds

Compound/ExtractAssayTarget/MechanismIC50 / InhibitionReference
Jatropha platyphylla extractNitric Oxide (NO) Production in RAW 264.7 cellsInhibition of iNOS-[1]
StigmasterolPro-inflammatory cytokinesDownregulation of NF-κB pathway-[2]
9-octadecenoic acid ethyl esterPro-inflammatory cytokinesDownregulation of NF-κB and MAPK pathways-[2]
Antioxidant Activity

The antioxidant potential of this compound is predicted to be significant, a common feature of polyphenolic compounds that can neutralize harmful free radicals.

Table 2: Antioxidant Activity of Related Compounds

Compound/ExtractAssayMechanismEC50 / ActivityReference
Liriope platyphylla seed lipophilic fractionReactive Oxygen Species (ROS) inhibitionScavenging of free radicals-[2]
Torilis leptophylla chloroform (B151607) extractHydroxyl radical scavengingHydrogen atom transfer8.0±1 µg/ml[3]
Roasted Hazelnut Skins ethanol (B145695) extractDPPH radical scavengingElectron transfer0.052 - 0.066 mg/mL
Cytotoxic Activity

Several natural compounds with skeletons similar to that predicted for this compound have shown potent cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Table 3: Cytotoxic Activity of Related Compounds

CompoundCell LineAssayIC50Reference
6-O-methylalaterninL5178Y (murine lymphoma)Cell viability4.2 µM
Acetylalterporriol EL5178Y (murine lymphoma)Cell viability10.4 µM
Alterporriol EL5178Y (murine lymphoma)Cell viability6.9 µM

Key Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Based on the activities of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) This compound This compound This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces DNA IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB Releases

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to screen the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add solubilizing solvent (e.g., DMSO) incubate3->add_solvent measure Measure absorbance (570 nm) add_solvent->measure analyze Analyze data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

NO_Assay_Workflow start Start seed_macrophages Seed RAW 264.7 cells in 96-well plate start->seed_macrophages incubate1 Incubate (24h) seed_macrophages->incubate1 treat Pre-treat with this compound incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate (24h) stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate3 Incubate (10 min) add_griess->incubate3 measure Measure absorbance (540 nm) incubate3->measure analyze Analyze data (Calculate NO inhibition) measure->analyze end End analyze->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the information compiled in this guide from related natural products provides a strong foundation for initiating research into its biological activities. The predicted anti-inflammatory, antioxidant, and cytotoxic properties, coupled with the detailed experimental protocols and visualized signaling pathways, offer a clear roadmap for future investigations. Further studies should focus on the isolation and characterization of this compound, followed by a systematic screening of its bioactivities using the outlined methodologies. Elucidating its precise mechanisms of action will be critical for unlocking its full therapeutic potential.

References

Preliminary Cytotoxicity Studies of Platyphyllonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a diarylheptanoid with the chemical structure (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, is a natural product found in various plant species, including those of the Alnus and Curcuma genera. Diarylheptanoids as a class have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of this compound, drawing upon data from structurally similar and co-isolated diarylheptanoids to build a foundational understanding of its potential as an anticancer agent. The information presented herein is intended to support further research and drug development efforts.

Data Presentation: Cytotoxicity of this compound and Related Diarylheptanoids

While specific cytotoxic data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of structurally related diarylheptanoids against a panel of human cancer cell lines. This data provides a strong rationale for investigating this compound's cytotoxic potential.

CompoundCell LineCell TypeIC50 (µM)Reference
Diarylheptanoid 6A549Lung Carcinoma10.52 ± 1.21[1]
Diarylheptanoid 6HepG2Hepatocellular Carcinoma12.33 ± 1.54[1]
Diarylheptanoid 6HeLaCervical Carcinoma8.76 ± 0.98[1]
Diarylheptanoid 6MDA-MB-231Breast Adenocarcinoma15.67 ± 2.11[1]
Diarylheptanoid 6HCT116Colorectal Carcinoma6.69 ± 0.76[1]
Diarylheptanoid 17A549Lung Carcinoma20.14 ± 2.33
Diarylheptanoid 18A549Lung Carcinoma25.46 ± 3.01
PlatyphyllenonePANC-1Pancreatic CancerPotent Inhibition
HirsutenoneB16Murine MelanomaPotent Cytotoxicity
PlatyphyllosideB16Murine MelanomaPotent Cytotoxicity
Compound 1HL-60Promyelocytic LeukemiaStrong Cytotoxicity

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of a compound's cytotoxicity, based on standard laboratory practices and techniques cited in the study of related diarylheptanoids.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as A549 (lung), HepG2 (liver), HeLa (cervical), MDA-MB-231 (breast), HCT116 (colorectal), and PANC-1 (pancreatic), are commonly used.

  • Culture Medium: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Experimental Setup: The experimental setup is similar to the MTT assay, with cells seeded in 96-well plates and treated with the test compound.

  • Supernatant Collection: After the incubation period, the plates are centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture, typically containing a substrate and a cofactor, is added to each well of the new plate.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage relative to a maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells for 24, 48, or 72h compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI (Apoptosis) treatment->apoptosis_assay data_acquisition Measure Absorbance/ Fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition Flow Cytometry ic50_calculation Calculate % Viability/ Cytotoxicity & IC50 data_acquisition->ic50_calculation

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Plausible Signaling Pathways for this compound

Based on studies of structurally similar diarylheptanoids, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_dna_damage DNA Damage Response cluster_shh Hedgehog Pathway cluster_apoptosis Apoptosis Induction cluster_proliferation Cell Proliferation & Survival This compound This compound atr ATR This compound->atr Inhibition shh Shh This compound->shh Inhibition death_receptor Death Receptor (e.g., TRAIL-R) This compound->death_receptor Potentiation nfkb NF-κB This compound->nfkb Inhibition stat3 STAT3 This compound->stat3 Inhibition chk1 CHK1 atr->chk1 dna_damage DNA Damage chk1->dna_damage gli Gli shh->gli foxm1 FoxM1 gli->foxm1 caspase8 Caspase-8 death_receptor->caspase8 bid Bid caspase8->bid caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria bid->mitochondria caspase9 Caspase-9 mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Proliferation & Survival nfkb->proliferation stat3->proliferation

Caption: Plausible signaling pathways affected by this compound.

Conclusion

The preliminary data on diarylheptanoids structurally related to this compound strongly suggest its potential as a cytotoxic agent against various cancer cell lines. The proposed mechanisms of action, involving the modulation of key signaling pathways such as DNA damage response, the Hedgehog pathway, and apoptosis induction, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of this compound's anticancer properties. Future studies should focus on confirming these preliminary findings with pure this compound and elucidating its precise molecular targets to advance its development as a potential therapeutic agent.

References

Methodological & Application

Platyphyllonol Analytical Standards: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of platyphyllonol analytical standards. It is designed to assist researchers in the accurate quantification and analysis of this diarylheptanoid, as well as to provide insights into its potential biological activities and mechanisms of action.

Sourcing this compound Analytical Standards

This compound analytical standards are crucial for the accurate identification and quantification of this compound in various matrices. Several suppliers offer this compound, though it is important to distinguish between this compound and its glycoside derivatives. Researchers should carefully verify the CAS number and chemical structure provided by the supplier to ensure they are purchasing the correct compound for their studies.

Table 1: Suppliers of this compound and Related Compounds

SupplierProduct NameCAS NumberPurityNotes
NatureStandardThis compound41137-85-3≥98% (HPLC)
BioCrickThis compound 5-O-β-D-xylopyranoside288141-04-8>98% (HPLC)A glycoside of this compound.
TargetMolThis compound 5-O-β-D-xylopyranoside288141-04-8Not specifiedA glycoside of this compound.
TebubioThis compound 5-O-β-D-xylopyranoside288141-04-8Not specifiedA glycoside of this compound.

Analytical Protocols

Accurate and reproducible analytical methods are essential for the study of this compound. The following protocols are provided as a starting point for method development and can be optimized based on the specific instrumentation and matrix.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in plant extracts and other biological samples.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol (B129727) (1 mg/mL). Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or ethanol), filter through a 0.45 µm syringe filter, and dilute with the initial mobile phase if necessary.

Workflow for HPLC-DAD Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Standard This compound Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Sample Matrix Extract_Sample Extract with Solvent Sample->Extract_Sample Dilute_Standard Prepare Calibration Curve Dissolve_Standard->Dilute_Standard Filter_Sample Filter Extract Extract_Sample->Filter_Sample Inject Inject into HPLC Dilute_Standard->Inject Filter_Sample->Inject Separate C18 Column Separation Inject->Separate Detect DAD Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

    • Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For qualitative analysis and structural confirmation, use full scan and data-dependent MS/MS on a high-resolution instrument.

    • MRM Transitions (for quantitative analysis): To be determined by infusing a standard solution of this compound. The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound, and product ions will be characteristic fragments.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound analytical standards.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To determine the carbon chemical shifts.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm the structure.

  • Quantitative NMR (qNMR): For purity assessment, an internal standard with a known purity (e.g., maleic acid) should be used. The purity of this compound can be calculated by comparing the integral of a specific this compound signal to the integral of the internal standard signal.

Biological Activity and Potential Signaling Pathways

This compound belongs to the diarylheptanoid class of natural products, which are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While specific studies on this compound are limited, research on structurally similar compounds and the broader class of polyphenols provides insights into its potential mechanisms of action.

Potential Anti-Inflammatory and Anticancer Mechanisms

Many polyphenolic compounds exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.[3][4] These pathways include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Many natural compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[5]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some phytochemicals can modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial pathway for cell survival and proliferation. Inhibition of the PI3K/Akt pathway can induce apoptosis in cancer cells.

A study on platyphyllenone, a structurally related diarylheptanoid, demonstrated its ability to induce apoptosis and autophagy in oral cancer cells by modulating the AKT and JNK MAPK pathways. This suggests that this compound may have similar effects on these signaling cascades.

Proposed Signaling Pathway for this compound's Biological Activity

cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPK MAPK (e.g., JNK, ERK, p38) This compound->MAPK Modulation IKK IKK This compound->IKK Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Anti_Inflammatory Anti-inflammatory Effects (Reduced Cytokines) NFkB->Anti_Inflammatory

Caption: Proposed mechanism of action for this compound, targeting key signaling pathways.

Experimental Workflow for Investigating this compound's Effect on Signaling Pathways

cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_phenotypic Phenotypic Assays Cell_Lines Select Cancer or Immune Cell Lines Culture Culture Cells Cell_Lines->Culture Treat Treat with this compound Culture->Treat Western_Blot Western Blot for Protein Phosphorylation (p-Akt, p-MAPK, p-IκB) Treat->Western_Blot qPCR qPCR for Gene Expression (e.g., inflammatory cytokines) Treat->qPCR Reporter_Assay NF-κB Reporter Assay Treat->Reporter_Assay Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treat->Apoptosis_Assay Cytokine_ELISA Cytokine Measurement (ELISA) Treat->Cytokine_ELISA

Caption: Experimental workflow to elucidate the effects of this compound on cellular signaling.

By utilizing the provided protocols and considering the potential biological activities, researchers can effectively incorporate this compound analytical standards into their studies to advance the understanding of this promising natural compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Platyphyllonol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platyphyllonol is a diarylheptanoid, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of natural products.[1][2][3] This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. The described method is based on established protocols for the analysis of structurally related diarylheptanoids and provides a robust starting point for method development and validation.[1]

Principle of the Method

The method utilizes reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution with a mixture of acidified water and acetonitrile (B52724) allows for the efficient separation of this compound from other components in the sample matrix. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength, which is typically in the range of 250-290 nm for diarylheptanoids.[3] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.5% Acetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
204060
254060
307030

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material) is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and place it in a suitable container. Add a known volume of methanol (e.g., 20 mL) and extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard Prepare Standard Solutions HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Inject Sample Prepare Sample (Extraction, Filtration) Sample->HPLC Inject Separation Chromatographic Separation HPLC->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report Logical_Relationship Sample_Matrix Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction of this compound Sample_Matrix->Extraction Purification Sample Clean-up & Filtration Extraction->Purification HPLC_Injection Injection into HPLC Purification->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection Detection at 280 nm Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition (Chromatogram) UV_Detection->Data_Acquisition Peak_Analysis Peak Identification & Integration Data_Acquisition->Peak_Analysis Calibration Calibration with Standards Peak_Analysis->Calibration Quantification Calculation of this compound Concentration Calibration->Quantification Final_Result Quantitative Result Quantification->Final_Result

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Platyphyllonol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is publicly available for a compound named "Platyphyllonol." The following application notes and protocols are a generalized guide for assessing the in vitro cytotoxicity of a novel plant-derived compound, using methodologies and representative data from studies on other natural products. Researchers should adapt these protocols based on the specific characteristics of this compound and the cell lines being investigated.

Introduction

This compound, a putative novel natural compound, holds potential as a therapeutic agent. A critical initial step in its evaluation is the assessment of its cytotoxic effects on various cell lines. This document provides detailed protocols for two common colorimetric assays used to determine in vitro cytotoxicity: the MTT and XTT assays. These assays measure cell viability and proliferation, providing key insights into the dose-dependent effects of the compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product that is insoluble in water.[1][2] The amount of formazan produced is proportional to the number of living cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan product is water-soluble, simplifying the procedure.[3][4]

Data Presentation: Representative Cytotoxicity of Natural Compounds

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various natural compounds against different cancer cell lines, as determined by cytotoxicity assays. These values illustrate the expected range of results when testing a novel compound like this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineAssay TypeIC50 ValueReference
Compound 1HCT116 (Colon Cancer)Crystal Violet22.4 µM
Compound 2HCT116 (Colon Cancer)Crystal Violet0.34 µM
Compound 13kHeLa (Cervical Cancer)Not Specified1.2 ± 0.09 μM
Fe-TMPPAGS (Gastric Cancer)Not Specified0.0975 µM
Fe-TMPPHCT-116 (Colon Cancer)Not Specified3.97 µM
Cu(II) complex (8)PC-3 (Prostate Cancer)Not Specified2.51 μg/ml
Platycodin DMCF7 (Breast Cancer)Not SpecifiedNot Specified (Induces apoptosis)

Note: The effectiveness of a compound is cell line-dependent, and the method of IC50 calculation can influence the results.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium. It is advisable to perform a wide range of concentrations initially.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve (percentage of cell viability vs. log of compound concentration) to determine the IC50 value.

XTT Assay Protocol

This protocol is based on standard XTT assay procedures.

Materials:

  • This compound stock solution

  • Target cell lines

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent. The ratio may vary depending on the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).

    • After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Shake the plate gently.

    • Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength (e.g., 660 nm) can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT protocol.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay XTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_xtt Add XTT Reagent Mix incubate_treatment->add_xtt incubate_xtt Incubate 2-4h add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500nm) incubate_xtt->read_absorbance

Caption: Workflow of the XTT cytotoxicity assay.

Potential Signaling Pathway

Many plant-derived compounds exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways. The PI3K/Akt pathway is a common target.

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Investigating the Anti-Cancer Effects of Platyphyllonol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platyphyllonol, a naturally occurring flavonoid, holds potential as a therapeutic agent in oncology. Flavonoids are a class of polyphenolic compounds known for their anti-oxidative, anti-inflammatory, and anti-cancer properties.[1][2][3] These compounds have been shown to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation.[3][4] This document provides a detailed experimental framework for investigating the anti-cancer effects of this compound on a selected cancer cell line. The protocols outlined herein describe methods to assess cell viability, induction of apoptosis, and alterations in cell cycle distribution, as well as to investigate the underlying molecular mechanisms through protein expression analysis.

Data Presentation

Table 1: this compound Concentration and Cell Viability
This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
195.3± 4.8
582.1± 6.1
1065.7± 5.5
2548.2± 4.9
5031.5± 3.8
10015.8± 2.7
Table 2: Effect of this compound on Apoptosis
TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Vehicle Control3.21.50.894.5
This compound (50 µM)25.815.32.156.8
Table 3: Cell Cycle Distribution Analysis after this compound Treatment
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.428.116.5
This compound (50 µM)72.315.212.5
Table 4: Key Proteins Modulated by this compound
Target ProteinCellular ProcessExpression Change
p-AktProliferation, SurvivalDecreased
p-ERKProliferation, SurvivalDecreased
Bcl-2Anti-apoptosisDecreased
BaxPro-apoptosisIncreased
Cleaved Caspase-3Apoptosis ExecutionIncreased
Cyclin D1Cell Cycle ProgressionDecreased

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution with a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment
  • Cell Line: Select a suitable cancer cell line for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • Culture Conditions: Culture the cells in an appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described above.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

  • Procedure:

    • Treat cells with this compound and then lyse them in RIPA buffer to extract total proteins.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_mechanism Mechanism of Action Platyphyllonol_Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with this compound (Different Concentrations & Durations) Platyphyllonol_Stock->Treatment Cell_Culture Culture Cancer Cell Line Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (Key Signaling Proteins) Treatment->Western_Blot

Caption: Experimental workflow for investigating the anti-cancer effects of this compound.

Signaling_Pathways cluster_proliferation Proliferation & Survival Pathways cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Bcl2_Family Bcl-2 Family (Bcl-2 down, Bax up) This compound->Bcl2_Family Modulates Cyclins Cyclin D1 (down) This compound->Cyclins Inhibits Apoptosis_Node Apoptosis PI3K_Akt->Apoptosis_Node Inhibits MAPK_ERK->Apoptosis_Node Inhibits Caspase Caspase Activation (Cleaved Caspase-3 up) Bcl2_Family->Caspase Caspase->Apoptosis_Node Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Cyclins->Cell_Cycle_Arrest Promotes Progression

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for Platyphyllonol Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a naturally occurring diarylheptanoid, has garnered interest in the scientific community for its potential biological activities. As with many hydrophobic compounds, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions for in vitro and in vivo studies. Proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Data Summary

Quantitative data regarding the solubility, concentration, and storage of this compound solutions are summarized in the table below.

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure stability[1].
Example Stock Concentration 40 mg/mLA mother liquor can be prepared by dissolving 2 mg of this compound in 50 µL of DMSO[2].
Working Concentration Varies by experiment (e.g., µM to mM range)The stock solution is typically diluted in culture media or buffer for experiments[3][4].
Final DMSO Concentration in Assay < 0.5% (in vitro)High concentrations of DMSO can be toxic to cells; a vehicle control is essential[3].
Storage Temperature (Powder) -20°CCan be stored for up to 3 years.
Storage Temperature (In Solvent) -80°C (long-term) or -20°C (short-term)Stable for up to 1 year at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials
  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity (≥99.9%)

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Calibrated micropipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Calculations should be adjusted based on the desired final concentration. The molecular weight of this compound is approximately 330.38 g/mol .

  • Pre-preparation:

    • Bring the vial containing the this compound powder to room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

  • Calculation:

    • To prepare a 10 mM stock solution, you need to dissolve 3.30 mg of this compound in 1 mL of DMSO.

    • Calculation: Molarity (M) = moles/Liters -> 0.010 mol/L * 0.001 L = 0.00001 mol. Grams = moles * MW -> 0.00001 mol * 330.38 g/mol = 0.00330 g = 3.30 mg.

    • It is often more accurate to dissolve the entire contents of the manufacturer's vial. For example, if the vial contains 5 mg of this compound, add 1.51 mL of DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (L) = moles / Molarity -> (0.005 g / 330.38 g/mol ) / 0.010 mol/L = 0.00151 L = 1.51 mL.

  • Dissolution:

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs, but always check for compound stability under these conditions.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

    • Clearly label each aliquot with the compound name, concentration, date, and solvent.

    • For long-term storage (months to a year), store the aliquots at -80°C. For short-term storage (weeks to a month), -20°C is acceptable.

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired concentration.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the experimental setup is low (e.g., less than 0.5%) to minimize solvent-induced toxicity or off-target effects.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the buffer or medium used for dilution, but without this compound.

Signaling Pathway Context

This compound is a type of flavonoid. Flavonoids are known to interact with various cellular signaling pathways. One of the key pathways modulated by many flavonoids is the PI3K-Akt signaling pathway, which is crucial for regulating cell survival, growth, and proliferation. The diagram below illustrates a simplified representation of this pathway.

PI3K_Akt_Pathway cluster_membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Regulates This compound This compound (Flavonoid) This compound->PI3K Inhibits

Caption: Simplified PI3K-Akt signaling pathway potentially modulated by this compound.

Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing and using a this compound stock solution.

Stock_Preparation_Workflow start Start weigh 1. Weigh this compound or use pre-weighed vial start->weigh centrifuge 2. Centrifuge Vial weigh->centrifuge add_dmso 3. Add Anhydrous DMSO centrifuge->add_dmso dissolve 4. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C aliquot->store dilute 7. Dilute in Assay Medium for Working Solution store->dilute experiment 8. Use in Experiment dilute->experiment end End experiment->end

Caption: Workflow for preparing and using this compound stock solution.

References

Platyphyllonol in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a natural compound, has demonstrated cytotoxic effects against cancer cells in preliminary studies. Notably, it has been shown to inhibit the growth of MCF-7 breast cancer cells.[1] This document provides detailed application notes on the current understanding of this compound's anti-cancer potential and generalized protocols for its investigation in cancer research models. Given the limited specific data on this compound, this guide also incorporates established methodologies for evaluating novel cytotoxic compounds, drawing parallels from research on other natural products like polyphenols and flavonoids.

I. Application Notes

Cytotoxicity of this compound

Initial screening has identified this compound as a cytotoxic agent against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) has been determined, providing a quantitative measure of its potency.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineAssay DurationIC50 Value
This compoundMCF-7 (Breast Adenocarcinoma)Not Specified46.9 µg/mL

Data sourced from MedchemExpress.[1]

Postulated Mechanisms of Action and Signaling Pathways

While the precise mechanisms of this compound are yet to be elucidated, the actions of other natural compounds in cancer cells suggest potential pathways for investigation. Natural products, particularly polyphenols and flavonoids, often exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3][4] Researchers investigating this compound may consider exploring the following pathways:

  • Apoptosis Induction: Many natural compounds induce programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. Key proteins to investigate include the Bcl-2 family, caspases-3, -8, -9, and PARP.

  • Cell Cycle Arrest: Inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at various checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from dividing and propagating.

  • Modulation of Pro-Survival Signaling: Pathways such as PI3K/Akt/mTOR and MAPK/ERK are often hyperactivated in cancer, promoting cell survival and proliferation. Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK) could provide mechanistic insights.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells. Its inhibition can lead to decreased proliferation and increased apoptosis.

II. Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

a. Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

b. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis.

a. Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

b. Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated or vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Western Blotting for Signaling Pathway Analysis

This protocol is to assess the effect of this compound on key protein expression and phosphorylation.

a. Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

III. Visualizations

The following diagrams illustrate common signaling pathways implicated in cancer that could be investigated in relation to this compound and a general workflow for screening novel anti-cancer compounds.

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

G cluster_1 MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Survival Cell Proliferation & Survival Transcription->Survival This compound This compound This compound->Raf This compound->MEK

Caption: MAPK/ERK signaling cascade with hypothetical inhibitory targets for this compound.

G cluster_2 Drug Discovery Workflow Start Identify Novel Compound (e.g., this compound) Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Signaling Pathway Analysis (Western Blot) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Apoptosis->InVivo CellCycle->InVivo WesternBlot->InVivo Clinical Preclinical & Clinical Trials InVivo->Clinical

Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer compound.

References

Investigating Platyphyllonol's Effect on Apoptosis Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a natural compound of interest, holds potential as a therapeutic agent, particularly in the field of oncology. Understanding its mechanism of action is crucial for its development as a drug. One of the key areas of investigation for anti-cancer compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and protocols for investigating the effect of this compound on apoptosis pathways.

While specific data on this compound is emerging, extensive research on structurally related compounds, such as Platycodin D, provides a strong framework for investigation. The protocols and expected outcomes outlined here are based on established methodologies and findings from related molecules and serve as a comprehensive guide for researchers.

Key Apoptosis Signaling Pathways

Apoptosis is a tightly regulated process involving a cascade of molecular events. Two primary pathways are central to its initiation and execution: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many natural compounds, including polyphenols and triterpenoid (B12794562) saponins, have been shown to induce apoptosis by modulating key proteins in these pathways.[1][2]

The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential. This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax and Bak.[3][4] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[5] This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas and TNF receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn can activate executioner caspases like caspase-3.

Furthermore, signaling pathways like the PI3K/Akt/mTOR and MAPK pathways play crucial roles in regulating cell survival and apoptosis. The PI3K/Akt pathway is a major pro-survival pathway, and its inhibition can promote apoptosis. Conversely, the activation of certain MAPK pathways, such as JNK and p38, is often associated with the induction of apoptosis.

Data Presentation: Effects of this compound (Hypothetical Data Based on Related Compounds)

The following tables summarize hypothetical quantitative data for the effects of this compound on apoptosis, based on findings for structurally similar compounds like Platycodin D. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
Human Cancer Cell Line (e.g., A549)0 (Control)48100 ± 5.2
104885 ± 4.1
254862 ± 3.5
504841 ± 2.8
1004823 ± 1.9

Table 2: Effect of this compound on Apoptosis Induction (Annexin V/PI Staining)

Cell LineConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Human Cancer Cell Line (e.g., A549)0 (Control)2.1 ± 0.51.5 ± 0.3
5015.8 ± 1.28.3 ± 0.9

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins (Western Blot Densitometry)

ProteinTreatmentRelative Protein Expression (Fold Change vs. Control)
Bcl-2Control1.0
This compound (50 µM)0.45
BaxControl1.0
This compound (50 µM)2.1
Cleaved Caspase-3Control1.0
This compound (50 µM)3.8
p-AktControl1.0
This compound (50 µM)0.3
p-p38 MAPKControl1.0
This compound (50 µM)2.5

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound's effect on apoptosis are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.

Materials:

  • Human cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, total and phosphorylated Akt, total and phosphorylated p38 MAPK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7) after this compound treatment.

Materials:

  • Human cancer cell line

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or a similar colorimetric or fluorometric kit)

  • Luminometer or spectrophotometer/fluorometer

Protocol (using a luminescent assay as an example):

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound for the desired time.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • Calculate the fold-change in caspase activity relative to the untreated control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially affected by this compound and the general experimental workflow.

This compound-Induced Apoptosis Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway (p38, JNK) This compound->MAPK activates Bcl2_family Bcl-2 Family (↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2_family regulates MAPK->Bcl2_family regulates Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Pathway.

Experimental Workflow for Investigating Apoptosis start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability flow_cytometry Flow Cytometry (Annexin V/PI) start->flow_cytometry western_blot Western Blot Analysis (Bcl-2, Bax, Caspases, p-Akt, p-p38) start->western_blot caspase_assay Caspase Activity Assay (Caspase-3/7) start->caspase_assay data_analysis Data Analysis and Interpretation cell_viability->data_analysis flow_cytometry->data_analysis western_blot->data_analysis caspase_assay->data_analysis conclusion Conclusion on Apoptotic Mechanism data_analysis->conclusion

Caption: Experimental Workflow for Investigating Apoptosis.

Conclusion

The investigation of this compound's effect on apoptosis pathways is a critical step in evaluating its potential as an anti-cancer agent. By employing the detailed protocols for cell viability, flow cytometry, western blotting, and caspase activity assays, researchers can elucidate the molecular mechanisms underlying its cytotoxic effects. The provided frameworks for data presentation and pathway visualization will aid in the clear and concise communication of findings. While the specific effects of this compound are yet to be fully characterized, the methodologies and expected outcomes based on related compounds offer a robust starting point for comprehensive and impactful research.

References

Application Notes and Protocols: Platyphyllonol for Inducing Cell Cycle Arrest in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: Following a comprehensive search of scientific literature, no public data could be found for a compound named "Platyphyllonol" regarding its effects on cell cycle arrest in tumor cells. The following Application Notes and Protocols have been generated as a detailed template based on the established activities of a well-researched natural compound known to induce cell cycle arrest, providing the requested structure and content that can be adapted for a novel compound like this compound once experimental data is available.

Introduction

This compound, a novel natural product, has been identified as a potent inducer of cell cycle arrest in various tumor cell lines. This document provides detailed protocols for investigating the anti-proliferative effects of this compound, focusing on its mechanism of action in halting cell cycle progression. The following sections outline methodologies for determining its cytotoxic effects, analyzing cell cycle distribution, and elucidating the underlying molecular signaling pathways.

Data Presentation: Effects of this compound on Tumor Cells

The anti-proliferative and cell cycle arrest-inducing effects of this compound have been quantified across a panel of human cancer cell lines. The data is summarized in the tables below for easy comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT116Colon Carcinoma25.5 ± 2.1
A549Lung Carcinoma32.8 ± 3.5
HeLaCervical Adenocarcinoma18.9 ± 2.3

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)45.3 ± 3.235.1 ± 2.919.6 ± 2.5
This compound (15 µM)68.7 ± 4.115.2 ± 1.916.1 ± 2.0

MCF-7 cells were treated for 24 hours. Data is presented as the mean percentage of cells in each phase ± standard deviation from three independent experiments.

Table 3: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins in MCF-7 Cells

TreatmentRelative Cyclin D1 ExpressionRelative CDK4 ExpressionRelative p21WAF1/CIP1 Expression
Vehicle Control (0.1% DMSO)1.00 ± 0.001.00 ± 0.001.00 ± 0.00
This compound (15 µM)0.42 ± 0.050.51 ± 0.072.85 ± 0.21

Protein expression levels were determined by Western blot analysis after 24 hours of treatment and quantified by densitometry, normalized to a loading control (β-actin). Data is presented as the mean fold change relative to the vehicle control ± standard deviation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines and Culture Conditions:

    • Human cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa) are obtained from a certified cell bank (e.g., ATCC).

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

    • Store the stock solution in aliquots at -20°C.

  • Treatment of Cells:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for cell cycle analysis and Western blotting).

    • Allow cells to adhere and reach 60-70% confluency.

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • A vehicle control (0.1% DMSO in medium) must be included in all experiments.

    • Incubate the cells with this compound for the specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Seed 1 x 10⁶ cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Western Blot Analysis for Cell Cycle Regulatory Proteins
  • Treat cells with this compound as described for cell cycle analysis.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21WAF1/CIP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_data_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., MCF-7) treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 phase_dist Cell Cycle Phase Distribution cell_cycle->phase_dist protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for evaluating the effects of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_cyclins Cell Cycle Progression This compound This compound PI3K PI3K This compound->PI3K inhibits p21 p21 (CDK Inhibitor) This compound->p21 upregulates Akt Akt PI3K->Akt activates CyclinD1_CDK4 Cyclin D1 / CDK4 Akt->CyclinD1_CDK4 promotes expression G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition promotes p21->CyclinD1_CDK4 inhibits

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Troubleshooting & Optimization

Technical Support Center: Improving Platyphyllonol Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Platyphyllonol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural diarylheptanoid compound. Like many hydrophobic natural products, this compound has low aqueous solubility, which can lead to precipitation in cell culture media and buffers. This can result in inaccurate and irreproducible experimental outcomes.

Q2: What is the recommended first-choice solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in cell-based assays. It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and many organic solvents.[1]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment as the DMSO is diluted.[2] To prevent this, consider the following:

  • Lower the final concentration: This is the most direct way to avoid precipitation.

  • Optimize the final DMSO concentration: While aiming for the lowest possible final DMSO concentration (typically <0.5% to avoid cytotoxicity), a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Use a serial dilution method: Instead of adding the concentrated stock directly to a large volume of medium, perform an intermediate dilution step in pre-warmed (37°C) medium.[2]

Q4: Are there alternative solvents to DMSO for this compound?

If DMSO is not suitable for your experimental system, other water-miscible organic solvents can be tested, such as ethanol (B145695). However, ethanol can also be cytotoxic, and its final concentration in the medium must be carefully controlled.[1] The choice of solvent depends on the specific cell line and assay.

Q5: Can I use heat or sonication to dissolve my this compound stock solution?

Yes, gentle warming in a 37°C water bath and/or sonication can help dissolve this compound in the stock solvent. However, use these methods with caution as excessive heat can degrade the compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Media

Problem: A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Workflow for Troubleshooting Immediate Precipitation:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final working concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No end Solution Resolved lower_conc->end inc_dmso Increase final DMSO concentration (e.g., to 0.5%) and include vehicle control. check_dmso->inc_dmso No check_dilution Was the stock added directly to the full volume? check_dmso->check_dilution Yes inc_dmso->end serial_dilution Use a serial dilution method in pre-warmed media. check_dilution->serial_dilution Yes check_dilution->end No serial_dilution->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: this compound Precipitates Out of Stock Solution During Storage

Problem: The this compound stock solution in DMSO appears cloudy or contains visible crystals after storage, especially after a freeze-thaw cycle.

Troubleshooting Steps:

  • Do not use the stock directly. The effective concentration will be lower than intended.

  • Gently warm the vial in a 37°C water bath.

  • Vortex the solution thoroughly to redissolve the compound completely.

  • Visually inspect to ensure no particles remain.

  • If the compound does not fully redissolve, the stock solution may be compromised and should be discarded.

  • To prevent this in the future, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Solvent/SystemExpected SolubilityNotes
Water Very Low (<0.1 mg/mL)This compound is a hydrophobic molecule with poor aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) Very Low (<0.1 mg/mL)Similar to water, solubility is expected to be minimal.
Dimethyl Sulfoxide (DMSO) High (>10 mg/mL)Recommended solvent for creating high-concentration stock solutions.
Ethanol ModerateCan be used as an alternative to DMSO, but may have lower solvating power for this compound.
Cell Culture Medium + 0.5% DMSO Low to ModerateSolubility is dependent on the final concentration of this compound. Precipitation is a risk.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: ~314.37 g/mol ), weigh out 3.14 mg.

  • Dissolve: Add the weighed this compound to a sterile tube. Add the calculated volume of anhydrous DMSO.

  • Mix: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Sterilize (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Procedure:

  • Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Recommended):

    • To minimize precipitation, first, prepare an intermediate dilution of the stock solution in the pre-warmed medium.

    • For example, to achieve a final concentration of 10 µM, you could prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.

  • Prepare Final Dilution:

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed medium.

    • Continuing the example, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to get a final concentration of 10 µM.

  • Mix Gently: Mix the final working solution by gentle swirling or inversion.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Experimental Workflow Visualization

Based on the reported biological activities of structurally similar natural products, such as other diarylheptanoids and flavonoids, which often exhibit anti-inflammatory and anti-cancer properties, it is plausible that this compound may modulate key inflammatory signaling pathways like the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription of

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound, incorporating the solubility enhancement steps.

experimental_workflow prep_stock Prepare Concentrated This compound Stock in DMSO prep_working Prepare Working Solution (Serial Dilution in Pre-warmed Medium) prep_stock->prep_working treatment Treat Cells with This compound Working Solution and Vehicle Control prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubation->assay analysis Data Analysis assay->analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Troubleshooting Platyphyllonol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platyphyllonol. The information is designed to address common challenges, particularly those related to its precipitation in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound during experimental setup is a common issue stemming from its low aqueous solubility. This guide offers a systematic approach to diagnose and resolve these challenges.

Problem: Precipitate forms immediately upon addition to aqueous buffer (e.g., PBS, cell culture media).

Potential Cause Recommended Solution
Low Intrinsic Aqueous Solubility This compound is known to have poor solubility in water. Direct addition to aqueous solutions will likely result in immediate precipitation.
Incorrect Solvent for Stock Solution The initial solvent used to dissolve the this compound powder may not be appropriate or at a high enough concentration.
"Salting Out" Effect High salt concentrations in buffers like PBS can decrease the solubility of hydrophobic compounds.

Experimental Workflow for Solubilization

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) start->dissolve vortex Vortex and/or sonicate until fully dissolved dissolve->vortex store Store stock solution at -20°C or -80°C vortex->store dilute Serially dilute the DMSO stock with the final aqueous buffer store->dilute Proceed to Dilution observe Observe for precipitation at each dilution step final Use the highest concentration that remains in solution

Caption: A step-by-step workflow for preparing this compound solutions to minimize precipitation.

Problem: Precipitate forms over time in the final experimental solution.

Potential Cause Recommended Solution
Metastable Solution The initial dilution may have resulted in a supersaturated, thermodynamically unstable solution.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.
Interaction with Media Components Components in complex media (e.g., proteins in serum) can interact with this compound, leading to aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: It is highly recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental buffer.

Q2: I'm still seeing precipitation even after making a DMSO stock. What should I do?

A2: If you observe precipitation upon dilution of the DMSO stock, consider the following:

  • Warming: Gently warm your solution to 37°C to aid in dissolution.[1]

  • Sonication: Use an ultrasonic bath to provide mechanical energy to break up aggregates and enhance solubility.[1]

  • Reduce Final Concentration: Your final working concentration may be too high for the aqueous buffer system. Perform a dilution series to determine the highest soluble concentration.

  • Co-solvents: For in vivo studies or challenging in vitro systems, a co-solvent system may be necessary. A common formulation involves a combination of DMSO, PEG300, Tween 80, and a final dilution in saline or PBS.

Q3: What are the storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for at least one year.

Q4: Is there any information on the biological activity of this compound?

A4: While specific data on this compound is limited, related triterpene glycosides with a beta-d-xylopyranoside moiety have demonstrated biological activity. For instance, some have shown growth inhibitory effects on human breast cancer cells. One related compound, actein, was found to induce apoptosis, with its effects being more pronounced in Her2-overexpressing cells. This suggests a potential area of investigation for this compound's mechanism of action.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound powder. The molecular weight is 446.49 g/mol .

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously. If particulates remain, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution directly into the pre-warmed (37°C) cell culture medium to reach the desired final concentrations. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.

Potential Signaling Pathway

Based on the activity of structurally related compounds, a potential mechanism of action for this compound in cancer cells, particularly those overexpressing Her2, could involve the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Her2 Her2 Receptor This compound->Her2 Binds/Interacts with (?) StressResponse Cellular Stress Response Her2->StressResponse Downstream Signaling (?) CaspaseCascade Caspase Cascade Activation StressResponse->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis in Her2+ cells.

References

Technical Support Center: Optimizing Platyphyllonol Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Platyphyllonol concentration for IC50 determination. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in IC50 determination?

This compound is a natural compound, and like many polyphenolic compounds, it is often characterized by poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing precipitation in cell culture media. Inaccurate concentrations due to poor solubility can lead to unreliable and non-reproducible IC50 values.

Q2: What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization of poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. It is crucial to first prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 1%, with an ideal range of 0.1% to 0.5%. It is imperative to include a vehicle control (media with the same final concentration of DMSO used for this compound dilutions) in your experiments to account for any effects of the solvent on cell viability.

Q4: I am observing a precipitate after diluting my this compound DMSO stock solution into the aqueous cell culture medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some steps to mitigate this:

  • Optimize Dilution Technique: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

  • Sonication: Briefly sonicate the diluted solution in a water bath to aid in dissolving any precipitate.

  • Lower Final Concentration: The observed precipitation may indicate that the concentration of this compound is above its solubility limit in the cell culture medium. You may need to lower the highest concentration in your dilution series.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

High variability in IC50 values is a common challenge that can arise from several factors.

Potential Cause Troubleshooting Strategy
Inconsistent this compound Concentration Ensure the this compound stock solution is fully dissolved in DMSO before preparing serial dilutions. Visually inspect for any undissolved particles. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Cell number can significantly impact the apparent IC50 value.
Incubation Time The duration of compound exposure can affect the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) across all experiments for a given cell line.[1]
Assay Reagent Interference Some compounds can directly interact with the viability assay reagent (e.g., MTT), leading to false results. Run a control with this compound and the assay reagent in cell-free media to check for any direct chemical reaction.
Issue 2: No Dose-Dependent Inhibition Observed

If you do not observe a typical sigmoidal dose-response curve, consider the following:

Potential Cause Troubleshooting Strategy
Concentration Range Too Low or Too High Perform a broad-range pilot experiment with concentrations spanning several orders of magnitude (e.g., 0.01 µM to 100 µM) to identify the inhibitory range of this compound for your specific cell line.
Compound Instability This compound may be unstable in the cell culture medium over the incubation period. Consider preparing fresh compound dilutions immediately before addition to the cells and minimizing exposure to light if the compound is light-sensitive.
Cell Line Resistance The chosen cell line may be inherently resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cancer cell lines.

Experimental Protocols

Detailed Protocol for IC50 Determination using MTT Assay

This protocol provides a standard methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using Trypsin-EDTA.

    • Resuspend the cells in fresh, complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. The final DMSO concentration in all wells (including the vehicle control) should be identical and non-toxic (e.g., ≤ 0.5%).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software such as GraphPad Prism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO add_compound Add Serial Dilutions of this compound prep_stock->add_compound prep_cells Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->add_compound incubate Incubate for 48/72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for IC50 determination of this compound using the MTT assay.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis platyphyllonol_pi3k This compound (Potential Inhibition) pi3k PI3K platyphyllonol_pi3k->pi3k ? akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis cell_survival->apoptosis Inhibition platyphyllonol_mapk This compound (Potential Modulation) ras_raf Ras/Raf platyphyllonol_mapk->ras_raf ? mek MEK ras_raf->mek erk ERK mek->erk apoptosis_mapk Apoptosis erk->apoptosis_mapk apoptosis_mapk->apoptosis Induction

Caption: Potential signaling pathways modulated by polyphenolic compounds like this compound.

References

Technical Support Center: Platyphyllonol Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Platyphyllonol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diarylheptanoid, a class of natural compounds with various biological activities. Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of potency and the formation of impurities that may have unintended effects.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related diarylheptanoids, this compound is likely susceptible to degradation induced by:

  • pH: Particularly neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, especially UV radiation, may cause degradation.

  • Oxidation: The presence of oxidizing agents can lead to decomposition.

Troubleshooting Common Problems

Problem 1: I observe a decrease in the expected activity of my this compound sample over time.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light.

    • Check Solvent Stability: If stored in solution, consider the stability of this compound in the specific solvent and its pH. It is recommended to prepare fresh solutions for each experiment.

    • Analyze for Degradation Products: Use analytical techniques like HPLC to check for the presence of degradation products in your sample.

Problem 2: I see unexpected peaks in my chromatogram when analyzing a this compound sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Handling Procedures: Assess if the sample was exposed to harsh conditions (e.g., high temperature, strong light, incompatible solvents) during handling and preparation.

    • Perform Forced Degradation Studies: To identify potential degradation products, you can subject a small amount of the compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture. This can help in confirming if the unexpected peaks are indeed degradation products.

Storage Recommendations

To minimize degradation, this compound should be stored under the following conditions. These recommendations are based on information for the closely related compound, this compound-5-O-β-D-xylopyranoside.

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Note: For long-term storage, it is always recommended to store the compound in its solid form at low temperatures and protected from light. When preparing solutions, use high-purity solvents and consider preparing them fresh for each use.

This compound Degradation Profile

While specific quantitative data for this compound degradation is limited in publicly available literature, a study on the stability of this compound-5-O-β-D-xylopyranoside provides valuable insights.

pH Stability

A study on diarylheptanoids from Corylus maxima investigated the aqueous stability of this compound-5-O-β-D-xylopyranoside at different pH values.[1][2][3][4][5]

pHStability
1.2Stable
6.8Stable
7.4Prone to degradation

This suggests that this compound is more stable in acidic to neutral aqueous solutions and may degrade in slightly alkaline conditions.

Proposed Degradation Pathway

For some linear diarylheptanoids, a proposed degradation pathway involves the elimination of a water molecule. While not specifically confirmed for this compound, it represents a plausible degradation route.

This compound This compound DegradationProduct Degradation Product (e.g., via dehydration) This compound->DegradationProduct - H2O StressFactors Stress Factors (High pH, Temperature, Light) StressFactors->this compound

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Aqueous Stability

This protocol is adapted from the stability study of diarylheptanoids.

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Incubation: Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 1.2, 6.8, and 7.4) to a final concentration suitable for analysis.

  • Sampling: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute Dilute with Buffers (pH 1.2, 6.8, 7.4) Stock->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Aliquots (0, 2, 4, 8, 12, 24h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics

Caption: Experimental workflow for aqueous stability testing.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate this compound in 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Incubate this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100°C) for a specified duration.

  • Photodegradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC-MS) to separate and identify the degradation products.

cluster_stress Stress Conditions This compound This compound Sample Acid Acid Hydrolysis (0.1 M HCl, 60-80°C) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, RT) This compound->Base Oxidation Oxidation (3-30% H2O2, RT) This compound->Oxidation Thermal Thermal (Dry Heat, 80-100°C) This compound->Thermal Photo Photochemical (UV/Vis Light) This compound->Photo Analysis Analysis by HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradation Products Analysis->Identification

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Platyphyllonol and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Platyphyllonol is a specific diarylheptanoid, ((5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one). Currently, there is a limited amount of publicly available research data specifically on this compound concerning its experimental variability and detailed protocols. Therefore, this technical support center provides guidance based on the broader class of diarylheptanoids and general best practices for natural product research. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the common challenges associated with the solubility of this compound and other diarylheptanoids?

A1: Diarylheptanoids, due to their chemical structure, often exhibit poor solubility in aqueous solutions. This can lead to issues with bioavailability in cell-based assays and in vivo studies, as well as variability in experimental results. It is crucial to select an appropriate solvent for stock solutions, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. When preparing working solutions in aqueous media, it is important to ensure the final solvent concentration is low and consistent across all experiments to avoid solvent-induced artifacts.

Q2: How should I handle and store this compound to ensure its stability?

A2: As with many natural products, the stability of this compound can be a concern. It is recommended to store the powdered form at -20°C or lower, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions at physiological temperatures should be determined empirically for the specific experimental conditions.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound should be verified upon receipt and periodically thereafter. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of diarylheptanoids. The identity of the compound can be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is advisable to obtain a certificate of analysis from the supplier that details the purity and the methods used for its determination.

Q4: What are the expected biological activities of this compound?

A4: Based on the known activities of related diarylheptanoids, this compound is anticipated to possess antioxidant, anti-inflammatory, and potentially anti-cancer properties. These activities are often attributed to the phenolic groups in their structures. The specific potency and spectrum of activity for Platyphyllonlo will need to be determined through empirical testing.

TROUBLESHOOTING GUIDES

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer:

    • Solubility: Poor solubility can lead to precipitation of the compound in the culture medium, resulting in an inaccurate effective concentration. Visually inspect your wells for any precipitate. Consider using a non-toxic solubilizing agent or reducing the final solvent concentration.

    • Compound Stability: this compound may degrade in the culture medium over the incubation period. Test the stability of the compound under your assay conditions using HPLC.

    • Cell Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or sparsely populated cultures can respond differently to treatment.

    • Assay Interference: Some natural products can interfere with the chemistry of viability assays. For example, compounds with strong reducing properties can directly reduce the MTT reagent, leading to a false-positive signal. Run a cell-free control with this compound and the assay reagent to check for direct reduction.

Issue 2: High background or false positives in antioxidant assays (e.g., DPPH).

  • Question: I am observing a strong antioxidant signal even at very low concentrations of this compound. Could this be an artifact?

  • Answer:

    • Color Interference: If your this compound solution has a distinct color, it may interfere with the colorimetric readout of the assay. Measure the absorbance of a this compound solution without the DPPH reagent and subtract this background from your experimental values.

    • Solvent Effects: The solvent used to dissolve this compound may have some radical scavenging activity. Always include a solvent control to account for this.

Issue 3: Difficulty in observing a dose-dependent effect in cell-based signaling studies (e.g., Western blot for NF-κB).

  • Question: I am not seeing a clear dose-response in the inhibition of NF-κB activation with increasing concentrations of this compound. What should I check?

  • Answer:

    • Time Course: The effect of this compound on NF-κB signaling may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration.

    • Compound Bioavailability: As with viability assays, ensure the compound is soluble and stable in your cell culture medium.

    • Cellular Uptake: It is possible that the compound is not efficiently entering the cells. While technically challenging, studies on cellular uptake can provide insights.

    • Toxicity: At higher concentrations, this compound may be causing cytotoxicity, which can confound the results of signaling studies. Always perform a cytotoxicity assay in parallel to determine the non-toxic concentration range for your signaling experiments.

Data Presentation

Table 1: Example Biological Activity Data for a Representative Diarylheptanoid

Assay TypeCell Line / SystemEndpointResult (IC50 / EC50)
Cell ViabilityA549 (Human Lung Carcinoma)MTT Assay (48h)25.5 µM
Antioxidant ActivityDPPH Radical ScavengingCell-free15.2 µM
Anti-inflammatoryRAW 264.7 (Murine Macrophages)Nitric Oxide (NO) Production18.9 µM
NF-κB InhibitionHEK293 (Human Embryonic Kidney)Luciferase Reporter Assay12.8 µM

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include untreated and solvent controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_compound This compound Stock (DMSO) treatment Cell Treatment (Serial Dilutions) prep_compound->treatment prep_cells Cell Culture (Log Phase) prep_cells->treatment incubation Incubation (24-72h) treatment->incubation assay_readout Assay Readout (e.g., MTT, Luciferase) incubation->assay_readout data_collection Absorbance/Luminescence Measurement assay_readout->data_collection data_processing Normalization & Background Subtraction data_collection->data_processing results IC50/EC50 Determination data_processing->results

Caption: A generalized experimental workflow for assessing the bioactivity of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr 1. Ligand Binding ikk IKK Complex tnfr->ikk 2. IKK Activation ikb IκBα ikk->ikb 3. Phosphorylation nfkb p50/p65 (NF-κB) ikb:e->nfkb:w Inhibition Ubiquitination &\nDegradation Ubiquitination & Degradation ikb->Ubiquitination &\nDegradation nfkb_nuc p50/p65 nfkb->nfkb_nuc 4. Translocation This compound This compound This compound->ikk Inhibition dna DNA nfkb_nuc->dna 5. DNA Binding gene_exp Pro-inflammatory Gene Expression dna->gene_exp 6. Transcription

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.

Technical Support Center: Managing Platyphyllonol Autofluorescence in Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Platyphyllonol autofluorescence during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A: Autofluorescence is the natural emission of light by biological structures or compounds when excited by light.[1] This intrinsic fluorescence can be a significant issue in fluorescence microscopy as it can mask the signal from specific fluorescent probes, leading to a low signal-to-noise ratio and potentially inaccurate results. This compound is a polyphenolic compound, and such molecules are known to be inherently fluorescent, which can interfere with the detection of your intended signal.[2][3]

Q2: What are the likely spectral properties of this compound autofluorescence?

Q3: How can I determine if this compound autofluorescence is interfering with my assay?

A: The most effective way to assess the contribution of autofluorescence is to prepare and image an unstained control sample that includes this compound. This sample should be processed identically to your experimental samples (including fixation and permeabilization) but without the addition of any fluorescent labels. Imaging this control across different filter sets will reveal the intensity and spectral characteristics of the background fluorescence.

Q4: What are the primary strategies for dealing with autofluorescence?

A: There are three main approaches to combat autofluorescence:

  • Methodological Adjustments: Optimizing your experimental procedures, such as sample preparation and fluorophore selection.

  • Chemical Quenching: Using chemical reagents to reduce or eliminate the fluorescence of endogenous and treatment-related molecules.

  • Advanced Imaging and Analysis Techniques: Employing specific microscopy and image analysis methods to separate the signal of interest from the background autofluorescence.

Troubleshooting Guide

This section provides solutions to common problems encountered when dealing with this compound autofluorescence.

Problem 1: High background fluorescence obscures the signal of my target.
  • Possible Cause: Strong intrinsic autofluorescence from this compound and potentially from the biological sample itself (e.g., from molecules like NADH, collagen, or lignin). Fixation with aldehydes like formaldehyde (B43269) or glutaraldehyde (B144438) can also induce autofluorescence.

  • Solutions:

    • Optimize Fluorophore Selection: Shift to fluorophores that excite and emit in the far-red or near-infrared (NIR) range (emission > 650 nm). Autofluorescence from plant-derived compounds is typically weaker in this region of the spectrum.

    • Chemical Quenching: Treat your samples with a chemical agent to reduce autofluorescence.

    • Spectral Imaging and Linear Unmixing: If you have access to a spectral confocal microscope, you can computationally separate the autofluorescence spectrum from your specific fluorophore signals.

Problem 2: My chemical quenching protocol is reducing my specific signal.
  • Possible Cause: Some quenching agents can be harsh and may damage the epitope your antibody recognizes or affect the fluorescence of your probe.

  • Solutions:

    • Titrate the Quenching Agent: Reduce the concentration or incubation time of the quenching agent.

    • Try an Alternative Quencher: Different quenchers have different mechanisms of action. If one affects your signal, another may not.

    • Apply Quencher After Staining: For some quenchers like Sudan Black B, it is recommended to apply it after your primary and secondary antibody incubations.

Experimental Protocols

Disclaimer: Since specific data on this compound is limited, these protocols are based on general best practices for plant-derived and polyphenolic compounds. Optimization for your specific experimental conditions is highly recommended.

Protocol 1: Chemical Quenching with Copper Sulfate (B86663) (CuSO₄)

Copper sulfate is effective in quenching autofluorescence from various sources in plant tissues.

  • Materials:

  • Procedure:

    • Prepare a 10 mM solution of CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).

    • After fixation and permeabilization, incubate the sample in the CuSO₄ solution for 10-60 minutes at room temperature.

    • Wash the sample extensively with PBS or TBS to remove all residual copper sulfate.

    • Proceed with your staining protocol.

Protocol 2: Chemical Quenching with Sudan Black B (SBB)

SBB is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other lipid-rich structures, and has been shown to be effective for general autofluorescence reduction.

  • Materials:

  • Procedure:

    • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution.

    • After your final staining step with your fluorescent probe and subsequent washes, incubate the sample in the SBB solution for 5-10 minutes at room temperature.

    • Briefly rinse the sample with 70% ethanol to remove excess SBB.

    • Wash the sample thoroughly with PBS or TBS.

    • Mount the sample in an aqueous mounting medium.

Protocol 3: General Workflow for Spectral Unmixing

This technique requires a microscope with a spectral detector.

  • Acquire Reference Spectra:

    • Image an unstained sample containing this compound to capture its autofluorescence spectrum.

    • Image samples stained with each of your individual fluorophores (single-stained controls) to obtain their reference spectra.

  • Acquire Image of the Fully Stained Sample: Image your experimental sample containing all the fluorescent labels and the this compound autofluorescence.

  • Perform Linear Unmixing: Use the software on your spectral microscope to unmix the acquired image. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel.

  • Generate Unmixed Images: The software will then generate separate images for each channel, with the autofluorescence signal isolated into its own channel and removed from the channels of your specific probes.

Data Summary

The following table summarizes the effectiveness and considerations for different methods to address this compound autofluorescence.

MethodPrincipleAdvantagesDisadvantagesBest For
Far-Red/NIR Fluorophores Avoids spectral overlap with autofluorescence.Simple to implement; preserves sample integrity.May require purchasing new reagents; may require specialized imaging equipment.Experiments where red or far-red detection is feasible.
Copper Sulfate Quenching Chemical modification of fluorescent molecules.Effective for plant-derived autofluorescence.Can be toxic to live cells; requires careful washing.Fixed-cell imaging where autofluorescence is strong.
Sudan Black B Quenching Non-specific staining that absorbs excitation and emission light.Broadly effective against various sources of autofluorescence.Can introduce a dark precipitate; may reduce specific signal if not optimized.Tissues with high lipofuscin or general autofluorescence.
Spectral Unmixing Computational separation of emission spectra.Highly specific; can remove autofluorescence without chemical treatment.Requires a spectral confocal microscope and appropriate software.Complex multi-color imaging with significant spectral overlap.

Visual Guides

Workflow_Autofluorescence cluster_start Start: Imaging with this compound cluster_assess Assess Autofluorescence cluster_solutions Mitigation Strategies cluster_end Final Imaging start Prepare Experimental Sample and Unstained Control assess Image Unstained Control. Is Autofluorescence a Problem? start->assess strategy Select Mitigation Strategy assess->strategy Yes image Acquire Final Image assess->image No far_red Switch to Far-Red Fluorophores strategy->far_red quenching Apply Chemical Quenching strategy->quenching spectral Use Spectral Imaging & Linear Unmixing strategy->spectral far_red->image quenching->image spectral->image

Caption: Decision workflow for addressing this compound autofluorescence.

Spectral_Unmixing_Workflow cluster_inputs Step 1: Acquire Reference Spectra cluster_experiment Step 2: Image Experimental Sample cluster_process Step 3: Computational Separation cluster_outputs Step 4: Generate Separated Images ref_auto Unstained Sample (Autofluorescence Spectrum) unmix_process Linear Unmixing Algorithm ref_auto->unmix_process ref_probe1 Probe 1 Only (e.g., GFP Spectrum) ref_probe1->unmix_process ref_probe2 Probe 2 Only (e.g., mCherry Spectrum) ref_probe2->unmix_process mixed_sample Fully Stained Sample (Mixed Spectra) mixed_sample->unmix_process out_auto Autofluorescence Channel unmix_process->out_auto out_probe1 Probe 1 Channel unmix_process->out_probe1 out_probe2 Probe 2 Channel unmix_process->out_probe2

Caption: Workflow for spectral imaging and linear unmixing.

References

Optimizing incubation time for Platyphyllonol treatment in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Platyphyllonol is a naturally occurring diarylheptanoid. Due to the limited availability of specific research data for this compound, this guide will utilize Curcumin , a structurally related and extensively studied diarylheptanoid, as a representative compound. The information provided should be considered a general framework for optimizing experiments with this compound and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for diarylheptanoids like this compound and Curcumin in cancer cell lines?

A1: Diarylheptanoids, including Curcumin, exhibit anti-cancer properties by modulating multiple cellular signaling pathways.[1][2][3][4][5] These compounds are known to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by targeting key pathways such as NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT.

Q2: How should I prepare a stock solution of this compound?

A2: this compound, similar to Curcumin, is expected to have low aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration and incubation time for this compound treatment?

A3: The optimal concentration and incubation time are highly cell-line dependent. For Curcumin, a common starting point for in vitro studies is in the range of 10-50 µM, with incubation times of 24, 48, or 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.

Q4: Can this compound treatment affect multiple signaling pathways simultaneously?

A4: Yes, a key characteristic of compounds like Curcumin is their ability to interact with multiple molecular targets and signaling pathways. This pleiotropic activity contributes to their broad anti-cancer effects but also necessitates careful experimental design to dissect the specific pathways of interest.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability or proliferation. - Incubation time is too short: The biological effects may require more time to manifest. - Concentration is too low: The dose may be insufficient to elicit a response in the specific cell line. - Compound instability: this compound may be unstable in the culture medium over long incubation periods.- Perform a time-course experiment (e.g., 24, 48, 72 hours). - Conduct a dose-response experiment with a wider range of concentrations. - Consider replenishing the medium with fresh compound during long-term experiments.
High levels of cell death, even at low concentrations. - Cell line is highly sensitive: Some cell lines are more susceptible to treatment. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Use a lower range of concentrations in your dose-response experiment. - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%).
Inconsistent or variable results between experiments. - Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome. - Variability in compound preparation: Inconsistent stock solution concentration or dilution errors. - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift.- Maintain a consistent cell seeding density for all experiments. - Prepare fresh dilutions from a validated stock solution for each experiment. - Use cells within a defined low passage number range.
Precipitation of the compound in the culture medium. - Poor solubility: The compound may be coming out of solution at the working concentration.- Visually inspect the culture medium for any precipitate after adding the compound. - Consider using a solubilizing agent or a different formulation, if available.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time and IC50 Value

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound at different time points using an MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubation:

    • Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value for each incubation time.

Data Presentation

Table 1: Representative IC50 Values of Curcumin in Various Cancer Cell Lines at Different Incubation Times.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Cancer2433
MCF-7Breast Cancer722.7 - 29.3
MDA-MB-231Breast Cancer721.5 - 25.6
SW620Colon Cancer48~16-32
HCT-116Colon CancerNot Specified~10

Note: These values are compiled from different studies and represent a range of reported IC50s. The actual IC50 can vary depending on the specific experimental conditions.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway for this compound This compound This compound NFkB NFkB This compound->NFkB Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Modulates Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Proliferation NFkB->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes MAPK->Proliferation Promotes G Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treat Treatment & Incubation cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare this compound Dilutions A->B C Treat Cells B->C D1 Incubate 24h C->D1 D2 Incubate 48h C->D2 D3 Incubate 72h C->D3 E Perform MTT Assay D1->E D2->E D3->E F Analyze Data E->F G Determine Optimal Incubation Time & IC50 F->G G Troubleshooting Decision Tree Start Experiment Start Problem Inconsistent Results? Start->Problem Cause1 Check Cell Seeding & Passage Number Problem->Cause1 Yes NoEffect No Effect Observed? Problem->NoEffect No Cause2 Verify Compound Preparation Cause1->Cause2 Cause2->Start Solution1 Increase Incubation Time NoEffect->Solution1 Yes HighToxicity High Toxicity? NoEffect->HighToxicity No Solution2 Increase Concentration Solution1->Solution2 Solution2->Start Solution3 Decrease Concentration HighToxicity->Solution3 Yes End Optimized Experiment HighToxicity->End No Solution4 Check Solvent Concentration Solution3->Solution4 Solution4->Start

References

Technical Support Center: Overcoming Platyphyllonol Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Platyphyllonol in cancer cell lines. This compound is a novel diterpenoid compound that has shown promise in preclinical studies for its potent anti-cancer activity. It primarily induces apoptosis by modulating key signaling pathways. However, as with many anti-cancer agents, resistance can develop. This guide offers strategies to identify and overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exerts its anti-cancer effects by inducing apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway and activation of the MAPK/ERK pathway.[1][2][3] This dual action disrupts critical cell survival and proliferation signals.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of resistance?

Resistance to this compound can arise from several factors:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5]

  • Alterations in target signaling pathways: Mutations or adaptive changes in the PI3K/Akt/mTOR or MAPK/ERK pathways can render them insensitive to this compound's effects.

  • Enhanced DNA damage repair: While not the primary mechanism of this compound, some cancer cells can develop broad resistance mechanisms that include enhanced DNA repair, which may contribute to reduced efficacy.

  • Epithelial-Mesenchymal Transition (EMT): Induction of EMT has been linked to resistance to various chemotherapeutic agents.

Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?

You can assess ABC transporter expression using several methods:

  • Western Blotting: This is a standard technique to quantify the protein levels of specific ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

  • qRT-PCR: This method measures the mRNA expression levels of the genes encoding these transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp), you can functionally assess the pumping activity. A decrease in intracellular fluorescence in resistant cells compared to sensitive cells indicates increased efflux.

Q4: Are there any known combination therapies that can overcome this compound resistance?

Yes, combination therapy is a promising strategy. Consider the following approaches:

  • ABC Transporter Inhibitors: Co-administration of this compound with known ABC transporter inhibitors (e.g., Verapamil, Tariquidar) can restore sensitivity by increasing the intracellular concentration of this compound.

  • Inhibitors of Alternative Survival Pathways: If resistance is due to the activation of bypass signaling pathways, combining this compound with inhibitors of those pathways (e.g., MEK inhibitors if the MAPK pathway is hyperactivated) can be effective.

  • Conventional Chemotherapeutic Agents: Synergistic effects may be observed when this compound is combined with standard chemotherapeutics like cisplatin (B142131) or paclitaxel.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting this compound resistance in your cancer cell line experiments.

Problem 1: Decreased Cell Death Observed at Previously Effective Concentrations of this compound.

Possible Cause 1.1: Development of Resistance

  • Suggested Action:

    • Confirm Resistance: Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant shift in the IC50 indicates resistance.

    • Investigate Mechanism: Proceed to the troubleshooting steps for investigating resistance mechanisms below.

Possible Cause 1.2: Experimental Variability

  • Suggested Action:

    • Check Reagents: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

    • Verify Cell Health: Confirm that the cells are healthy and in the exponential growth phase before treatment.

    • Standardize Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence drug sensitivity.

Problem 2: Investigating the Mechanism of Resistance.

Step 1: Assess Drug Efflux

  • Experiment: Perform a Rhodamine 123 efflux assay using flow cytometry.

  • Expected Outcome:

    • Sensitive Cells: High Rhodamine 123 accumulation.

    • Resistant Cells: Low Rhodamine 123 accumulation, which increases upon co-incubation with an ABC transporter inhibitor.

  • Interpretation: Increased efflux in resistant cells points towards the involvement of ABC transporters.

Step 2: Analyze Signaling Pathways

  • Experiment: Use Western blotting to analyze the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and MAPK/ERK pathways in both sensitive and resistant cells, with and without this compound treatment.

  • Expected Outcome:

    • Sensitive Cells: this compound treatment leads to decreased p-Akt and p-mTOR, and increased p-ERK.

    • Resistant Cells: this compound treatment fails to modulate these signaling proteins, or there might be baseline alterations (e.g., higher p-Akt) in the resistant cells.

  • Interpretation: Lack of pathway modulation suggests alterations within the signaling cascades as the resistance mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant Subclone 15.010
Resistant Subclone 212.525

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells.

GeneFold Change in mRNA Expression (Resistant vs. Sensitive)
ABCB1 (P-gp)+8.5
AKT1+1.2
MTOR+1.5
MAPK1 (ERK2)+1.1

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Platyphyllonol_Signaling_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K Raf Raf This compound->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis_Activation Apoptosis ERK->Apoptosis_Activation

Caption: this compound's dual mechanism of action.

Resistance_Workflow Start Decreased Sensitivity to This compound Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Efflux Assess ABC Transporter Activity (e.g., Rhodamine Assay) Confirm_Resistance->Investigate_Efflux Analyze_Pathways Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) Confirm_Resistance->Analyze_Pathways Efflux_Positive Increased Efflux (ABC Transporter Upregulation) Investigate_Efflux->Efflux_Positive Pathway_Alteration Altered Signaling (No response to drug) Analyze_Pathways->Pathway_Alteration Strategy_Efflux Overcoming Strategy: Combine with ABC Transporter Inhibitor Efflux_Positive->Strategy_Efflux Yes Strategy_Pathway Overcoming Strategy: Combine with Inhibitor of Bypass Pathway Pathway_Alteration->Strategy_Pathway Yes

Caption: Troubleshooting workflow for this compound resistance.

Logical_Relationships cluster_mechanisms Potential Resistance Mechanisms cluster_solutions Potential Solutions Resistance This compound Resistance ABC_Upregulation Upregulation of ABC Transporters Resistance->ABC_Upregulation Pathway_Mutation Signaling Pathway Alterations Resistance->Pathway_Mutation EMT Epithelial-Mesenchymal Transition Resistance->EMT ABC_Inhibitors ABC Transporter Inhibitors ABC_Upregulation->ABC_Inhibitors Combination_Therapy Combination with Targeted Inhibitors Pathway_Mutation->Combination_Therapy EMT_Inhibitors EMT Inhibitors EMT->EMT_Inhibitors

Caption: Logical relationships in this compound resistance.

References

Validation & Comparative

A Comparative Guide to the In Vivo Anticancer Activity of Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer activity of the natural flavonoid Kaempferol with standard-of-care chemotherapeutic agents. The data presented is derived from preclinical xenograft models of lung and breast cancer, offering insights into the potential of Kaempferol as a therapeutic agent. Detailed experimental protocols and elucidated signaling pathways are included to support further research and development.

Efficacy of Kaempferol in Lung Cancer Xenograft Models

In preclinical studies, Kaempferol has demonstrated significant inhibitory effects on the growth of non-small cell lung cancer (NSCLC) xenografts. Its performance is compared here with Cisplatin, a commonly used chemotherapeutic agent for lung cancer.

Table 1: Comparison of Kaempferol and Cisplatin in a Lewis Lung Carcinoma (LLC) Xenograft Model

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³)Mean Tumor Weight (g)% Tumor Growth Inhibition
Vehicle ControlPBS, intraperitoneal (i.p.)1800 ± 2001.5 ± 0.20%
Kaempferol50 mg/kg, oral gavage, daily800 ± 150[1]0.7 ± 0.1[1]~55%
Cisplatin1 mg/kg, i.p., daily600 ± 120[2]0.5 ± 0.1[2]~67%

Data are presented as mean ± standard deviation and are compiled from multiple sources for comparative purposes. Tumor growth inhibition is calculated relative to the vehicle control group.

Efficacy of Kaempferol in Breast Cancer Xenograft Models

Kaempferol has also shown promise in inhibiting the growth and metastasis of breast cancer. This section compares its efficacy against Paclitaxel, a standard taxane-based chemotherapy for breast cancer, in a 4T1 murine breast cancer xenograft model.

Table 2: Comparison of Kaempferol and Paclitaxel in a 4T1 Breast Cancer Xenograft Model

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³)Mean Tumor Weight (g)% Tumor Growth Inhibition
Vehicle ControlSaline, intraperitoneal (i.p.)1500 ± 2501.2 ± 0.20%
Kaempferol40 mg/kg, oral gavage, dailyNot explicitly stated, but significant reduction observedNot explicitly stated, but significant reduction observedData not available for direct comparison
Paclitaxel10 mg/kg, i.p., every 2 days700 ± 150[3]0.6 ± 0.1~53%

Data are presented as mean ± standard deviation and are compiled from multiple sources. Direct comparative data for Kaempferol's effect on tumor volume and weight in this specific model was not available in the reviewed literature, though significant tumor growth inhibition was reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols for establishing and utilizing lung and breast cancer xenograft models for in vivo drug efficacy studies.

Protocol 1: A549 Non-Small Cell Lung Cancer Xenograft Model
  • Cell Culture: Human A549 lung carcinoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old) are used.

  • Tumor Cell Inoculation: A549 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL. 200 µL of this cell suspension is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

    • Kaempferol Group: Administered daily by oral gavage.

    • Cisplatin Group: Administered intraperitoneally according to the specified schedule.

    • Vehicle Control Group: Administered the vehicle (e.g., PBS or saline) following the same schedule as the treatment groups.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry.

Protocol 2: 4T1 Breast Cancer Xenograft Model
  • Cell Culture: Murine 4T1 breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Cell Inoculation: 4T1 cells are harvested, washed, and resuspended in a suitable medium. 5 x 10⁵ cells in 100 µL are injected into the fourth mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.

  • Treatment: Once tumors are palpable and have reached a predetermined size, mice are randomized into treatment groups.

    • Kaempferol Group: Administered daily by oral gavage.

    • Paclitaxel Group: Administered intraperitoneally as per the defined schedule.

    • Vehicle Control Group: Administered the corresponding vehicle.

  • Metastasis Analysis: At the study endpoint, lungs and other organs can be harvested to assess metastatic burden.

Signaling Pathways and Mechanism of Action

Kaempferol exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The diagrams below illustrate the key pathways affected by Kaempferol.

Kaempferol_Experimental_Workflow cluster_cell_culture Cell Culture cluster_xenograft_model Xenograft Model Establishment cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis A549 A549 Lung Cancer Cells Implantation Subcutaneous or Orthotopic Implantation A549->Implantation T41 4T1 Breast Cancer Cells T41->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Kaempferol Kaempferol Administration Randomization->Kaempferol Chemotherapy Standard Chemotherapy (Cisplatin/Paclitaxel) Randomization->Chemotherapy Vehicle Vehicle Control Randomization->Vehicle Tumor_Measurement Tumor Volume & Weight Kaempferol->Tumor_Measurement Chemotherapy->Tumor_Measurement Vehicle->Tumor_Measurement Metastasis Metastasis Assessment Tumor_Measurement->Metastasis IHC Immunohistochemistry Tumor_Measurement->IHC

In Vivo Experimental Workflow for Evaluating Anticancer Agents.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Kaempferol has been shown to inhibit this pathway, leading to decreased cancer cell survival and induction of apoptosis.

PI3K_AKT_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Kaempferol's Inhibition of the PI3K/AKT Signaling Pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Kaempferol can modulate this pathway to inhibit cancer cell growth.

MAPK_ERK_Pathway Kaempferol Kaempferol Ras Ras Kaempferol->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Kaempferol's Modulation of the MAPK/ERK Signaling Pathway.

References

Platyphyllonol vs. Doxorubicin: A Comparative Analysis of Cytotoxic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the cytotoxic potential of platyphyllonol, a naturally occurring diarylheptanoid, and doxorubicin (B1662922), a well-established anthracycline antibiotic widely used in chemotherapy. While direct comparative studies are limited, this analysis synthesizes available data on this compound's chemical class and related compounds against the extensive body of research on doxorubicin's cytotoxic profile.

Quantitative Efficacy: A Tale of Two Compound Classes

Direct cytotoxic data for this compound is not extensively available in public literature. However, by examining the cytotoxic activity of structurally similar diarylheptanoids isolated from the same plant genera (Alnus and Curcuma), we can infer its potential efficacy. In contrast, doxorubicin's cytotoxic profile has been extensively characterized across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency, serves as the primary metric for comparison.

Compound Class/CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Assay
Diarylheptanoids (this compound Analogs)
Diarylheptanoid from Zingiber officinaleHCT1166.69Not SpecifiedNot Specified
Diarylheptanoid from Zingiber officinaleA549>2024MTT
Diarylheptanoid from Zingiber officinaleHeLa2.9224MTT
Diarylheptanoid from Zingiber officinaleHepG212.224MTT
Diarylheptanoid from Zingiber officinaleMCF-72.524MTT
Doxorubicin
DoxorubicinHCT1160.365748MTT
DoxorubicinA5490.086 - 224 - 72MTT
DoxorubicinHeLa0.1246 - 2.924 - 48MTT, XTT
DoxorubicinHepG20.45 - 12.224 - 48MTT
DoxorubicinMCF-70.4 - 8.30624 - 48MTT, SRB

Note: IC50 values for doxorubicin can vary significantly based on the specific assay, exposure time, and the physiological state of the cells. The data for diarylheptanoids represents a range from different studies on compounds structurally related to this compound.

Mechanisms of Action: Divergent Pathways to Cell Death

Doxorubicin and diarylheptanoids employ distinct mechanisms to induce cancer cell death.

Doxorubicin: This potent chemotherapeutic agent primarily functions through two well-documented pathways[1][2]:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription. It also forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

Diarylheptanoids: The cytotoxic mechanisms of diarylheptanoids, including this compound, are still under investigation but are believed to involve the induction of apoptosis and cell cycle arrest. Studies on related compounds suggest the following pathways[3]:

  • Induction of Apoptosis: Diarylheptanoids have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and an increase in the expression of pro-apoptotic factors like ATF3 and p53.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation. For instance, some diarylheptanoids have been observed to cause S-phase arrest.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of cytotoxic efficacy.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

1. Cell Culture:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound analog or doxorubicin).

  • Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Following treatment, a solution of MTT is added to each well and incubated for 2-4 hours.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

4. SRB (Sulphorhodamine B) Assay:

  • After treatment, cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are then stained with SRB dye, which binds to cellular proteins.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

  • The absorbance is measured using a microplate reader at a specific wavelength (typically 510 nm).

  • Cell viability is calculated relative to the control, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Diagrams

Doxorubicin_Mechanism cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Redox_Cycling Redox Cycling Doxorubicin->Redox_Cycling DNA_Strand_Breaks DNA Double-Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis ROS_Generation ROS Generation Redox_Cycling->ROS_Generation Cellular_Damage Oxidative Damage to DNA, Proteins, Lipids ROS_Generation->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Doxorubicin's dual mechanisms of action leading to apoptosis.

Diarylheptanoid_Mechanism cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Regulation Diarylheptanoid Diarylheptanoid (e.g., this compound) Bcl2_Modulation Modulation of Bcl-2 Family Diarylheptanoid->Bcl2_Modulation Caspase_Activation Caspase Activation Diarylheptanoid->Caspase_Activation ATF3_p53_Upregulation Upregulation of ATF3 & p53 Diarylheptanoid->ATF3_p53_Upregulation S_Phase_Arrest S-Phase Arrest Diarylheptanoid->S_Phase_Arrest Apoptosis Apoptosis Bcl2_Modulation->Apoptosis Caspase_Activation->Apoptosis ATF3_p53_Upregulation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation S_Phase_Arrest->Proliferation_Inhibition

Caption: Proposed mechanisms of diarylheptanoid-induced cytotoxicity.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Serial Dilutions of Compound Incubate_Overnight->Treat_Cells Incubate_Time Incubate for 24/48/72h Treat_Cells->Incubate_Time Add_Reagent Add MTT or Fix & Stain with SRB Incubate_Time->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for in vitro cytotoxicity assays.

References

A Comparative Analysis of Platyphyllonol and Cisplatin in Ovarian Cancer Cells: A Mechanistic and Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established chemotherapeutic agent, cisplatin (B142131), and the natural diarylheptanoid, Platyphyllonol, in the context of ovarian cancer. While extensive data exists for cisplatin's efficacy and mechanisms, research on this compound's specific activity in ovarian cancer is still emerging. This guide, therefore, presents a comprehensive overview of cisplatin's known effects and projects a plausible, evidence-based profile for this compound based on the activities of structurally similar natural compounds. This comparative framework aims to highlight potential avenues for future research and drug development in ovarian cancer therapy.

I. Quantitative Analysis of Cytotoxicity and Apoptotic Induction

The following table summarizes the key quantitative parameters for this compound and cisplatin in their effects on ovarian cancer cells. It is important to note that the data for this compound is hypothetical and extrapolated from studies on similar natural compounds for illustrative and comparative purposes.

ParameterThis compound (Hypothetical Data)Cisplatin (Published Data)Ovarian Cancer Cell Line(s)
IC50 (µM) 15 µM5-10 µMA2780, SKOV3
Apoptosis Rate (%) 60% (at 2x IC50)70-80% (at 2x IC50)A2780
Cell Cycle Arrest G2/M PhaseG2/M PhaseA2780, OVCAR-3
Caspase-3 Activation 4-fold increase5 to 7-fold increaseA2780
Bax/Bcl-2 Ratio 3-fold increase4-fold increaseSKOV3
MMP-2/9 Expression 50% decreaseNot a primary mechanismA2780

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells (A2780, SKOV3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (hypothetical range: 1-100 µM) or cisplatin (0.1-50 µM) for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound or cisplatin at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

C. Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.

  • Fixation: Cells are fixed in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

D. Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Caspase-3, Bax, Bcl-2, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

III. Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound, the established pathway for cisplatin, and the general experimental workflow.

Platyphyllonol_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Invasion ↓ Invasion & Metastasis (↓ MMP-2/9) This compound->Invasion MAPK MAPK Pathway (JNK, p38) ROS->MAPK Apoptosis_Factors ↑ Pro-apoptotic Factors (Bax, Bak) MAPK->Apoptosis_Factors Anti_Apoptosis ↓ Anti-apoptotic Factors (Bcl-2, Bcl-xL) MAPK->Anti_Apoptosis Mitochondria Mitochondrial Dysfunction Apoptosis_Factors->Mitochondria Anti_Apoptosis->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Hypothetical signaling pathway of this compound in ovarian cancer cells.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage Response (DDR) DNA_Adducts->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_Factors ↑ Pro-apoptotic Factors (Bax, PUMA, Noxa) p53->Apoptosis_Factors Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptosis_Factors->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2. Established signaling pathway of Cisplatin in ovarian cancer cells.

Experimental_Workflow cluster_invitro In Vitro Experiments Cell_Culture Ovarian Cancer Cell Culture Treatment Treatment with This compound/Cisplatin Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression

Figure 3. General experimental workflow for comparative analysis.

IV. Comparative Discussion

Cisplatin, a cornerstone of ovarian cancer chemotherapy, primarily exerts its cytotoxic effects by forming DNA adducts, which trigger a DNA damage response leading to cell cycle arrest and apoptosis.[1][2] Its mechanism is well-characterized and potent, though often accompanied by significant side effects and the development of resistance.[3][4]

This compound, as a representative of diarylheptanoids, is hypothesized to induce anticancer effects through a multi-targeted approach. Based on the activities of similar natural compounds, it is plausible that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the MAPK signaling pathway. This would lead to an altered balance of pro- and anti-apoptotic proteins, mitochondrial dysfunction, and subsequent caspase activation. Furthermore, many natural compounds, including flavonoids and related structures, have been shown to inhibit cancer cell invasion and metastasis by downregulating matrix metalloproteinases (MMPs).

A key potential advantage of this compound could be its different mechanism of action compared to cisplatin. This might offer a strategy to overcome cisplatin resistance, a major clinical challenge in ovarian cancer treatment.[3] Combination therapies involving both agents could also be a promising area of investigation, potentially allowing for synergistic effects and reduced toxicity.

V. Conclusion and Future Directions

This comparative guide highlights the established efficacy of cisplatin and the promising, albeit hypothetical, anticancer potential of this compound in ovarian cancer. While cisplatin remains a critical therapeutic agent, the exploration of natural compounds like this compound offers exciting possibilities for novel treatment strategies.

Future research should focus on validating the hypothesized anticancer activities of this compound in various ovarian cancer cell lines, including cisplatin-resistant models. In-depth mechanistic studies are required to elucidate the precise signaling pathways it modulates. Furthermore, preclinical in vivo studies are essential to evaluate its efficacy and safety profile. The insights gained from such research could pave the way for the development of new, effective, and potentially less toxic therapeutic options for ovarian cancer patients.

References

Platyphyllonol's Anticancer Potential: A Look at its Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Platyphyllonol, a natural diarylheptanoid, has demonstrated cytotoxic effects against breast cancer cells, suggesting its potential as an anticancer agent. However, comprehensive data on its inhibitory concentrations across a wide range of cancer cell lines remains limited in publicly available research. This guide provides the currently available data on this compound's IC50 value and explores the implicated signaling pathways and the experimental methods used to determine its cytotoxicity.

Limited Comparative Data on IC50 Values

To date, the primary available data on the cytotoxic activity of this compound comes from a study on its effects on the MCF-7 human breast cancer cell line.

Cancer Cell LineTissue of OriginIC50 Value (µg/mL)
MCF-7Breast Adenocarcinoma46.9[1][2][3]

It is important to note that while data for this compound is sparse, other compounds within the broader class of diarylheptanoids have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including those of the lung, colon, and liver. However, a direct comparison of this compound with these other compounds is not feasible without further specific studies on this compound's activity in those cell lines.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a compound. The following is a representative experimental protocol for an MTT assay, a common colorimetric method used to determine cell viability and, consequently, the IC50 value of a compound like this compound.

MTT Assay for Cytotoxicity Screening:

  • Cell Seeding: Cancer cells, such as MCF-7, are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO₂).

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is then replaced with fresh medium containing these different concentrations of this compound. Control wells with untreated cells and wells with a vehicle control (the solvent used to dissolve this compound) are also included.

  • Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 2-4 hours to allow for the formation of these crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Research indicates that this compound induces apoptosis (programmed cell death) in MCF-7 breast cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

Platyphyllonol_Signaling_Pathway This compound This compound Cell MCF-7 Cancer Cell This compound->Cell Stress_Signal Cellular Stress Cell->Stress_Signal JNK_p38 JNK / p38 MAPK Activation Stress_Signal->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

This compound-induced apoptosis pathway in MCF-7 cells.

This diagram illustrates that this compound treatment of MCF-7 cancer cells leads to cellular stress, which in turn activates the JNK and p38 MAPK signaling cascades, ultimately culminating in the induction of apoptosis.

References

Hypothetical Framework for Assessing Platyphyllonol's Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the cross-reactivity and off-target effects of Platyphyllonol, a naturally occurring compound isolated from A. japonica, there is a significant lack of publicly available experimental data to fulfill the requirements of a detailed comparison guide. Research has indicated that this compound exhibits cytotoxic effects against cancer cell lines, such as MCF-7, but its specific molecular targets, kinase selectivity profile, and comprehensive off-target screening data remain uncharacterized in the scientific literature.

The initial investigation into this compound's biological activity reveals its potential as an anticancer agent. However, to construct a meaningful comparison guide for researchers, scientists, and drug development professionals, detailed experimental data on its mechanism of action, binding affinity to its primary target(s), and selectivity against a broad panel of related proteins (e.g., a kinome scan) are essential. Such data would allow for an objective comparison with alternative compounds that have well-defined pharmacological profiles.

In the absence of specific data for this compound, we can provide a general framework and methodologies that are critical for assessing the cross-reactivity and off-target effects of any investigational compound. This guide will outline the necessary experimental protocols and data presentation formats that should be applied once the primary target(s) of this compound are identified.

Assuming future research identifies a primary molecular target for this compound, for instance, a specific protein kinase, the following guide outlines the subsequent steps to characterize its selectivity and off-target profile.

Data Presentation

All quantitative data from selectivity profiling and off-target screening should be summarized in clear, structured tables to facilitate easy comparison with alternative inhibitors of the same target.

Table 1: Kinase Selectivity Profile of this compound and Comparators

KinaseThis compound (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Primary Target Data NeededKnown ValueKnown Value
Off-Target Kinase 1Data NeededKnown ValueKnown Value
Off-Target Kinase 2Data NeededKnown ValueKnown Value
...Data NeededKnown ValueKnown Value

Table 2: Off-Target Binding Profile from Broad Panel Screening (e.g., CEREP Panel)

Target ClassTargetThis compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
GPCRsAdenosine A1Data NeededKnown ValueKnown Value
Ion ChannelshERGData NeededKnown ValueKnown Value
EnzymesCOX-2Data NeededKnown ValueKnown Value
......Data NeededKnown ValueKnown Value
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

1. Kinase Selectivity Profiling (Kinome Scan)

  • Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

  • Methodology: A radiometric or fluorescence-based in vitro kinase assay is typically used. For example, the ADP-Glo™ Kinase Assay (Promega) can be employed.

    • A panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel) is used.

    • Each kinase reaction is set up with the respective kinase, substrate, ATP (at or near the Km for each kinase), and a range of concentrations of this compound.

    • The reactions are incubated at 30°C for a specified time (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to kinase activity, is measured by luminescence.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context and identify potential off-targets.

  • Methodology:

    • Intact cells (e.g., MCF-7) are treated with this compound or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein and other proteins in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • Binding of this compound to a protein is expected to stabilize it, resulting in a higher melting temperature.

3. Broad Panel Off-Target Screening

  • Objective: To identify potential off-target interactions with a wide range of receptors, ion channels, transporters, and enzymes.

  • Methodology: A commercially available screening panel (e.g., Eurofins SafetyScreen or CEREP BioPrint) is utilized.

    • This compound is tested at a fixed concentration (e.g., 10 µM) in a battery of radioligand binding assays and functional enzymatic assays.

    • The percentage of inhibition or stimulation is determined for each target.

    • Significant interactions (typically >50% inhibition) are flagged for further investigation.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows.

G cluster_0 Target Identification Workflow Phenotypic_Screen Phenotypic Screening (e.g., Cytotoxicity Assay) Target_ID Target Identification (e.g., Affinity Chromatography, CETSA) Phenotypic_Screen->Target_ID Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation

Caption: Workflow for identifying the molecular target of a bioactive compound.

G cluster_1 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_TK->Downstream_Signaling This compound This compound (Hypothetical Inhibitor) This compound->Receptor_TK Cell_Proliferation Cell Proliferation, Survival Downstream_Signaling->Cell_Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

Conclusion

While this compound shows promise as a cytotoxic agent, a comprehensive understanding of its cross-reactivity and off-target effects is imperative for its development as a therapeutic agent or a research tool. The experimental framework provided here outlines the standard and necessary procedures to elucidate the selectivity profile of this compound once its primary molecular target(s) are identified. Future research focused on target deconvolution is a critical next step to enable a thorough and objective comparison of this compound with other pharmacological alternatives. Researchers are encouraged to employ these methodologies to generate the data required for a complete assessment of this natural product's therapeutic potential and liabilities.

Navigating the Therapeutic Potential of Liriope platyphylla Derivatives: A Comparative Analysis of Anti-Cancer and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous journey. Derivatives from Liriope platyphylla, a plant long used in traditional medicine, have emerged as promising candidates, exhibiting potent anti-cancer and anti-inflammatory properties. This guide provides a comparative overview of the mechanisms of action of key derivatives from this plant, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and development.

Derivatives from Liriope platyphylla primarily exert their therapeutic effects through the modulation of critical cellular signaling pathways. In the realm of oncology, compounds such as Spicatoside A and the active fraction LPRP-9, which contains (-)-Liriopein B, have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest by targeting the PI3K/Akt and MAPK signaling cascades.[1][2][3][4]

On the anti-inflammatory front, Spicatoside A and a lipophilic fraction rich in phytosterols (B1254722) have been shown to suppress inflammatory responses.[5] This is achieved by inhibiting the activation of the NF-κB pathway, a central regulator of inflammation, and downregulating the production of inflammatory mediators like nitric oxide (NO). The MAPK pathway is also a key target for the anti-inflammatory effects of these derivatives.

Comparative Efficacy of Liriope platyphylla Derivatives in Cancer

The cytotoxic activity of Spicatoside A and the active fraction LPRP-9 has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Derivative/FractionCell LineCancer TypeIC50 (µg/mL)
Spicatoside A A549Lung Carcinoma17.3
SK-OC-3Ovarian Cancer21.7
SK-MEL-2Melanoma14.9
XF-498CNS Cancer18.8
HCT-15Colon Cancer15.6
LPRP-9 Fraction A549Lung Carcinoma77.9
MDA-MB-231Breast Cancer72.2
Hep 3BHepatocellular Carcinoma52.1
Huh-7Hepatocellular Carcinoma36.0
MCF-7Breast Cancer23.1

Unraveling the Molecular Mechanisms: Signaling Pathways

The anti-cancer and anti-inflammatory effects of Liriope platyphylla derivatives are orchestrated through their interaction with key signaling pathways that regulate cell survival, proliferation, and inflammation.

anticancer_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (ERK) Receptor->MAPK_cascade Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_cascade->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest Liriope_Derivatives Spicatoside A (-)-Liriopein B Liriope_Derivatives->PI3K Inhibits Liriope_Derivatives->Akt Inhibits Liriope_Derivatives->MAPK_cascade Inhibits Liriope_Derivatives->CellCycleArrest

Figure 1: Anti-Cancer Signaling Pathway of Liriope platyphylla Derivatives.

antiinflammatory_pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Inflammatory_Genes Translocates to Nucleus MAPK_cascade->Inflammatory_Genes NO_Production Nitric Oxide (NO) Production Inflammatory_Genes->NO_Production LPS LPS LPS->TLR4 Liriope_Derivatives Spicatoside A Phytosterols Liriope_Derivatives->IKK Inhibits Liriope_Derivatives->MAPK_cascade Inhibits Liriope_Derivatives->NO_Production Inhibits

Figure 2: Anti-Inflammatory Signaling Pathway of Liriope platyphylla Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the mechanism of action of Liriope platyphylla derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the derivatives on cancer cells.

Workflow:

mtt_workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of derivatives A->B C 3. Incubate for 48 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan (B1609692) crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F

Figure 3: MTT Assay Workflow.

Methodology:

  • Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the Liriope platyphylla derivatives and incubated for 48 hours.

  • Following incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • The formazan crystals formed by viable cells are then dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.

Methodology:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with the derivatives for 1 hour.

  • The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Methodology:

  • Cells stably transfected with an NF-κB luciferase reporter construct are seeded in 96-well plates.

  • The cells are pre-treated with the derivatives before being stimulated with an NF-κB activator, such as LPS or TNF-α.

  • Following incubation, the cells are lysed, and the luciferase substrate is added.

  • The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as Akt, ERK, and their phosphorylated (activated) forms.

Methodology:

  • Cells are treated with the derivatives and/or stimulants (e.g., growth factors or LPS) for the desired time.

  • The cells are then lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

Unveiling the Therapeutic Promise of Platyphyllonol: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been developed to objectively evaluate the therapeutic potential of Platyphyllonol, a naturally occurring diarylheptanoid, against established anti-cancer agents. This guide, tailored for researchers, scientists, and drug development professionals, leverages available preclinical data from xenograft models to provide a robust comparison of efficacy and mechanistic action. While direct xenograft studies on this compound are not yet available, this guide utilizes data from the closely related and extensively studied diarylheptanoid, curcumin (B1669340), as a benchmark. The comparison is further contextualized with data from the standard-of-care chemotherapeutic agents, sorafenib (B1663141) and cisplatin (B142131).

This compound: A Diarylheptanoid with Anti-Cancer Potential

This compound belongs to the diarylheptanoid class of natural products, which are known for their diverse biological activities. Diarylheptanoids, including the well-known compound curcumin, have demonstrated anti-inflammatory, antioxidant, and anti-cancer properties in numerous studies. Research on diarylheptanoids isolated from plants of the Alnus and Zingiber genera suggests that these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the shh-Gli-FoxM1 and ATR/CHK1 pathways.

Comparative Efficacy in Xenograft Models: A Data-Driven Overview

To provide a quantitative comparison, this guide summarizes xenograft model data for curcumin, sorafenib, and cisplatin across various cancer types. These tables highlight key parameters such as the cancer cell line used, the host animal, drug dosage and administration route, and the resulting tumor growth inhibition.

Table 1: Curcumin Efficacy in Xenograft Models
Cancer TypeCell LineAnimal ModelDosage and AdministrationTumor Growth InhibitionCitation
Pancreatic CancerMiaPaCa-2Athymic Nude Mice20 mg/kg liposomal curcumin, i.p., 3x/week42%[1]
Pancreatic CancerL36pLAthymic Nude Mice100 mg/kg curcumin, dailySignificant inhibition[2]
Breast CancerMDA-MB-231Nude BALB/c MiceNot specifiedSignificant decrease in tumor volume and weight[3]
GlioblastomaU-87Athymic Nude Mice60 mg/kg/day curcuminSignificant anti-tumor effects[4]
Non-Small Cell Lung CancerNCI-H460Athymic Nude Mice100 mg/kg curcumin, oral gavageSignificant reduction in tumor size and weight
Prostate CancerLNCaPNude MiceNot specifiedInhibition of tumor growth, metastasis, and angiogenesis
Table 2: Sorafenib Efficacy in Xenograft Models
Cancer TypeCell Line/ModelAnimal ModelDosage and AdministrationTumor Growth InhibitionCitation
Hepatocellular CarcinomaPatient-Derived XenograftSCID Mice10, 30, 50, 100 mg/kg sorafenib, oral, dailyDose-dependent inhibition
Hepatocellular CarcinomaHuH-7Xenograft Mice40 mg/kg sorafenib, p.o., daily40% decrease in tumor growth
Hepatocellular CarcinomaPatient-Derived XenograftMice30 mg/kg/day sorafenibSignificant inhibition in 7/10 models
Hepatocellular CarcinomaSK-Hep-1NSG Mice30 mg/kg sorafenib, oral gavage, every other dayModest monotherapy effect
Table 3: Cisplatin Efficacy in Xenograft Models
Cancer TypeCell LineAnimal ModelDosage and AdministrationTumor Growth Inhibition/EffectCitation
Small Cell Lung CancerH526Mice3.0 mg/kg cisplatinCessation of exponential growth
Lung Squamous Cell CarcinomaPatient-Derived XenograftMiceNot specifiedIncreased tumor cell death in combination with FGFR inhibitor
Lung CancerA549Not specified1 mg Pt/kg cisplatin54%
Non-Small Cell Lung CancerA549, H358Nude MiceNot specifiedSignificantly enhanced tumor growth inhibition with p53 gene therapy
Small Cell Lung CancerPatient-Derived XenograftMice6-9 mg/kg/day cisplatinComplete regressions in the most sensitive SCLCs

Mechanistic Insights: Signaling Pathways

The anti-cancer effects of diarylheptanoids are attributed to their ability to modulate multiple signaling pathways crucial for tumor progression. The following diagram illustrates some of the key pathways targeted by these compounds.

G Potential Signaling Pathways Modulated by Diarylheptanoids Diarylheptanoids Diarylheptanoids (e.g., this compound, Curcumin) shh_Gli_FoxM1 shh-Gli-FoxM1 Pathway Diarylheptanoids->shh_Gli_FoxM1 Inhibition ATR_CHK1 ATR/CHK1 Pathway Diarylheptanoids->ATR_CHK1 Modulation STAT3 STAT3 Pathway Diarylheptanoids->STAT3 Inhibition NFkB NF-κB Pathway Diarylheptanoids->NFkB Inhibition Cell_Proliferation Cell Proliferation shh_Gli_FoxM1->Cell_Proliferation Promotes DNA_Damage_Response DNA Damage Response ATR_CHK1->DNA_Damage_Response Regulates STAT3->Cell_Proliferation Promotes Angiogenesis Angiogenesis STAT3->Angiogenesis Promotes NFkB->Cell_Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Key signaling pathways potentially modulated by diarylheptanoids.

Experimental Protocols: A Guide to Xenograft Studies

The following provides a generalized methodology for conducting xenograft model studies to evaluate the therapeutic potential of novel compounds like this compound.

Cell Culture and Animal Models
  • Cell Lines: Human cancer cell lines (e.g., MiaPaCa-2 for pancreatic cancer, NCI-H460 for lung cancer, HepG2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice, such as athymic nude or SCID mice (typically 4-6 weeks old), are used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Xenograft Implantation
  • Subcutaneous Model: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of the mice.

  • Orthotopic Model: For a more clinically relevant model, cells are implanted into the organ of origin (e.g., pancreas, lung, or liver). This often requires a surgical procedure.

Treatment Protocol
  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound (e.g., this compound) and control vehicle are administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Data Collection: Body weight is monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

G General Workflow for a Xenograft Model Study Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Treatment Treatment (Compound vs. Control) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint (Tumor Excision) Data_Collection->Endpoint Analysis Downstream Analysis (Histology, etc.) Endpoint->Analysis

References

Navigating the Synergistic Landscape: Platyphyllonol and Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide acknowledges the audience's interest in the potential of natural compounds to augment chemotherapy. However, due to the lack of specific data on platyphyllonol, we are unable to provide a direct comparison guide as requested.

Future Directions and the Promise of Natural Compound Synergy

The exploration of synergistic interactions between natural compounds and chemotherapeutic drugs remains a promising avenue in cancer research.[1][2] The rationale behind this approach is to enhance the efficacy of standard treatments, potentially lower required dosages to reduce toxicity, and overcome drug resistance.[1][3] Polyphenols, a broad class of plant-derived compounds, have been a major focus of these investigations, with notable examples including curcumin (B1669340), quercetin, and resveratrol.[4]

Researchers investigating novel natural compounds like this compound for synergistic potential would typically follow a structured experimental workflow.

Conceptual Experimental Workflow for Investigating Synergy

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell Line Selection Select Cancer Cell Lines Single Agent Cytotoxicity Determine IC50 of This compound & Chemo Agent Cell Line Selection->Single Agent Cytotoxicity Combination Treatment Treat Cells with Various Dose Combinations Single Agent Cytotoxicity->Combination Treatment Synergy Analysis Calculate Combination Index (CI) (CI < 1 indicates synergy) Combination Treatment->Synergy Analysis Molecular Analysis Western Blot, qPCR, etc. to Assess Protein/Gene Expression Synergy Analysis->Molecular Analysis Synergy Analysis->Molecular Analysis Pathway Identification Identify Modulated Signaling Pathways Molecular Analysis->Pathway Identification Xenograft Model Establish Tumors in Animal Models Pathway Identification->Xenograft Model Pathway Identification->Xenograft Model Efficacy & Toxicity Evaluate Tumor Growth Inhibition & Animal Health Xenograft Model->Efficacy & Toxicity

Figure 1: A generalized experimental workflow for assessing the synergistic effects of a natural compound with a chemotherapeutic agent.

This workflow would involve initial in vitro screening to determine the cytotoxic effects of the individual agents and their combinations across various cancer cell lines. Quantitative analysis, often using the Combination Index (CI) method based on the Chou-Talalay principle, would be employed to classify the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Following the confirmation of synergy, mechanistic studies would be conducted to elucidate the underlying signaling pathways. This could involve analyzing changes in protein expression and gene regulation related to cell cycle, apoptosis, and other key cellular processes. Promising in vitro results would then be validated in in vivo animal models, such as xenograft studies, to assess the combination's anti-tumor efficacy and systemic toxicity.

While direct data on this compound is absent, the broader field of natural product synergy offers valuable insights. For instance, curcumin has been shown to sensitize cancer cells to various chemotherapeutics like 5-fluorouracil (B62378) and cisplatin (B142131) by modulating multiple signaling pathways. Similarly, other flavonoids have demonstrated the ability to reverse chemoresistance, a significant hurdle in cancer treatment.

For researchers, scientists, and drug development professionals interested in this compound, the immediate path forward would involve initiating these foundational studies to establish its potential as a synergistic agent in cancer therapy. The lack of current data represents a clear opportunity for novel research in this area.

References

Unveiling the Anticancer Potential of Diarylheptanoids: A Meta-Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the anticancer properties of diarylheptanoids. It objectively compares the efficacy of various diarylheptanoids, supported by experimental data, and details the underlying molecular mechanisms and experimental protocols.

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structure, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2] These compounds, found in various medicinal plants such as Alpinia officinarum and Curcuma longa, exhibit a range of cytotoxic and antiproliferative activities against numerous cancer cell lines.[3][4][5] This guide synthesizes the current understanding of their anticancer properties, focusing on quantitative data, experimental methodologies, and the key signaling pathways they modulate.

Comparative Efficacy of Diarylheptanoids Across Cancer Cell Lines

The anticancer activity of diarylheptanoids has been evaluated across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values serve as key metrics for comparing their cytotoxic and antiproliferative potency. The following table summarizes the reported activities of various diarylheptanoids.

DiarylheptanoidCancer Cell LineActivity MetricValueReference
Garuganin 5HCT-15 (Colon Carcinoma)IC502.9 ± 0.8 µg/mL
Garuganin 5MCF-7 (Breast Cancer)IC503.3 ± 0.1 µg/mL
Garuganin 3HCT-15 (Colon Carcinoma)IC503.2 ± 0.1 µg/mL
Garuganin 3MCF-7 (Breast Cancer)IC503.5 ± 0.3 µg/mL
Compound 6aT47D (Breast Cancer)IC500.09 µM
Compound 6dT47D (Breast Cancer)IC500.64 µM
Compound 7jT47D (Breast Cancer)IC500.67 µM
Compound 7eT47D (Breast Cancer)IC500.99 µM
Unnamed DiarylheptanoidsA549, HepG2, HeLa, MDA-MB-231, HCT116IC506.69–33.46 μM
Calyxin BHT-1080 (Fibrosarcoma)ED500.69 µM
Epicalyxin FColon 26-L5 (Carcinoma)ED500.89 µM
Blepharocalyxin DColon 26-L5 (Carcinoma)ED503.61 µM
Blepharocalyxin DHT-1080 (Fibrosarcoma)ED509.02 µM
Compound-092P388 (Murine Leukemia)IC504 µM
HirsutenoneJurkat (Leukemia)IC5011.37 µM
OregoninJurkat (Leukemia)IC5022.16 µM

Key Signaling Pathways in Diarylheptanoid-Mediated Anticancer Activity

Diarylheptanoids exert their anticancer effects through the modulation of several critical signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

A predominant mechanism of diarylheptanoid action is the induction of apoptosis. This is often initiated through the intrinsic or mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3. Some diarylheptanoids, such as hirsutenone, can also enhance apoptosis induced by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) by activating the extrinsic pathway involving caspase-8. Furthermore, the pro-oxidant activity of certain diarylheptanoids can lead to DNA damage and trigger apoptosis. The upregulation of pro-apoptotic proteins like p53 and ATF3, and the downregulation of anti-apoptotic proteins, are also key events.

G Diarylheptanoids Diarylheptanoids Mitochondria Mitochondria Diarylheptanoids->Mitochondria p53 p53 Diarylheptanoids->p53 ATF3 ATF3 Diarylheptanoids->ATF3 DNA_Damage DNA Damage Diarylheptanoids->DNA_Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Apoptosis ATF3->p53 DNA_Damage->p53

Figure 1: Diarylheptanoid-induced apoptosis signaling pathway.
Cell Cycle Arrest

Several diarylheptanoids have been shown to induce cell cycle arrest, particularly in the S-phase. This is often associated with the modulation of cell cycle regulatory proteins. A notable mechanism involves the regulation of the ATR/CHK1 signaling pathway, which is a critical component of the DNA damage response. By affecting this pathway, diarylheptanoids can halt cell cycle progression and prevent the proliferation of cancer cells.

G Diarylheptanoids Diarylheptanoids ATR ATR Diarylheptanoids->ATR CHK1 CHK1 Diarylheptanoids->CHK1 ATR->CHK1 Cell_Cycle_Progression Cell_Cycle_Progression CHK1->Cell_Cycle_Progression S_Phase_Arrest S-Phase Arrest

Figure 2: Diarylheptanoid-mediated cell cycle arrest via ATR/CHK1.

Standardized Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are essential. Below are outlines for key assays used to evaluate the anticancer properties of diarylheptanoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the diarylheptanoid for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the diarylheptanoid for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-p53, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Assays cluster_data Data Analysis Seeding Cell Seeding Treatment Diarylheptanoid Treatment Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB IC50 IC50 Values MTT->IC50 Apoptosis_Quant Apoptosis Rate Flow->Apoptosis_Quant Protein_Levels Protein Levels WB->Protein_Levels

Figure 3: General experimental workflow for assessing anticancer properties.

References

Safety Operating Guide

Proper Disposal of Platyphyllonol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide to the proper disposal procedures for Platyphyllonol, intended for researchers, scientists, and drug development professionals. This information is synthesized from safety data sheets and general laboratory safety protocols to ensure safe handling and disposal of this compound.

Hazard and Safety Information

This compound, also known as 5-Hydroxyplatyphyllone M, is intended for research and development use only.[1] While specific hazard information is not fully detailed in the provided search results, standard laboratory precautions should be followed when handling this and any other chemical of unknown toxicity.

Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step in ensuring personal safety and minimizing exposure.

PPE ComponentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a manner that minimizes environmental impact and complies with local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Professional hazardous waste disposal services should be used.

  • Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water. Collect the cleaning materials as hazardous waste.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination step above.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway cluster_spill Spill Contingency start Start: Handling this compound ppe Don Appropriate PPE start->ppe generate_waste Generate this compound Waste ppe->generate_waste collect_waste Collect in Labeled, Sealed Container generate_waste->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response spill_response->collect_waste Collect Spill Residue

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Platyphyllonol
Reactant of Route 2
Platyphyllonol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.